molecular formula C50H54N7O8P B13640003 2'-O-Propargyl A(Bz)-3'-phosphoramidite

2'-O-Propargyl A(Bz)-3'-phosphoramidite

Cat. No.: B13640003
M. Wt: 912.0 g/mol
InChI Key: ZNKFQCJEZKZIPC-XOMUZYEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-O-Propargyl A(Bz)-3'-phosphoramidite is a useful research compound. Its molecular formula is C50H54N7O8P and its molecular weight is 912.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C50H54N7O8P

Molecular Weight

912.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,66?/m1/s1

InChI Key

ZNKFQCJEZKZIPC-XOMUZYEBSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Propargyl A(Bz)-3'-phosphoramidite is a specialized chemical building block, or phosphoramidite, crucial for the synthesis of modified oligonucleotides. Its unique structure allows for the precise incorporation of a propargyl group at the 2'-position of an adenosine nucleotide within a growing DNA or RNA chain. This propargyl group, containing a terminal alkyne, serves as a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This guide provides a comprehensive overview of this compound, including its chemical properties, its application in solid-phase oligonucleotide synthesis, and detailed protocols for its use and subsequent modification.

Chemical and Physical Properties

This compound is a protected adenosine nucleoside phosphoramidite. The key functional groups are:

  • A 2'-O-propargyl group: This modification introduces a terminal alkyne, enabling post-synthetic "click" reactions.

  • An N6-benzoyl (Bz) protecting group on the adenine base: This prevents unwanted side reactions at the exocyclic amine of adenosine during oligonucleotide synthesis.

  • A 3'-phosphoramidite moiety: This reactive group facilitates the coupling of the nucleoside to the growing oligonucleotide chain.

  • A 5'-dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl group during synthesis and aids in purification.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C50H54N7O8P
Molecular Weight 911.98 g/mol
Appearance White to off-white or faint yellow powder
Purity Typically ≥95%
Storage Conditions -20°C, under an inert atmosphere
Solubility Soluble in anhydrous acetonitrile

Applications in Oligonucleotide Synthesis and Modification

The primary application of this compound is in the automated solid-phase synthesis of modified oligonucleotides. The incorporation of this phosphoramidite allows for the site-specific introduction of an alkyne handle into a DNA or RNA sequence. This functionality is invaluable for a range of applications in research and drug development:

  • Bioconjugation: The alkyne group allows for the covalent attachment of various molecules, such as fluorescent dyes, biotin, peptides, and therapeutic agents, to the oligonucleotide.[]

  • Therapeutic Development: Modified oligonucleotides are used in antisense therapy, siRNA, and aptamers. The ability to conjugate targeting ligands or other functional moieties can enhance their efficacy and delivery.

  • Diagnostics: Labeled oligonucleotides are essential components of diagnostic assays, including qPCR probes and fluorescence in situ hybridization (FISH) probes.

  • Materials Science: The propargyl group can be used to crosslink oligonucleotides or attach them to surfaces, enabling the creation of novel biomaterials and biosensors.

Experimental Protocols

Solid-Phase Synthesis of an Oligonucleotide Containing a 2'-O-Propargyl Adenosine

This protocol outlines the general steps for incorporating this compound into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Methodology:

The synthesis follows the standard phosphoramidite cycle, which consists of four main steps repeated for each nucleotide addition:

  • Deblocking (Detritylation): The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of released DMT cation, which is orange, can be monitored to assess coupling efficiency.

  • Coupling: The this compound is dissolved in anhydrous acetonitrile and activated by the activator solution. This activated species is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. While standard phosphoramidites typically require a coupling time of about 1-2 minutes, modified phosphoramidites may require longer coupling times (e.g., 5-15 minutes) to achieve high efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Oligonucleotide_Synthesis_Cycle cluster_0 Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Oxidation->end Final Cycle Complete start->Deblocking

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Methodology:

  • The CPG support is treated with a cleavage and deprotection solution. A common choice is concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • For base-sensitive modifications, milder deprotection conditions, such as a mixture of ammonium hydroxide and methylamine (AMA) or potassium carbonate in methanol, may be necessary. It is important to verify that these conditions do not affect the integrity of the 2'-O-propargyl group.

  • The supernatant containing the cleaved and deprotected oligonucleotide is collected.

  • The solution is dried, typically using a vacuum concentrator.

Cleavage_Deprotection cluster_1 Cleavage and Deprotection Workflow Synthesized_Oligo Oligonucleotide on CPG Support (Fully Protected) Cleavage_Deprotection_Step Cleavage & Deprotection (e.g., NH4OH, 55°C) Synthesized_Oligo->Cleavage_Deprotection_Step Crude_Oligo Crude Oligonucleotide Solution (Deprotected) Cleavage_Deprotection_Step->Crude_Oligo Drying Drying (Vacuum Concentration) Crude_Oligo->Drying Final_Product Dried Crude Oligonucleotide Drying->Final_Product

Caption: Post-synthesis cleavage and deprotection workflow.

Purification of the Propargylated Oligonucleotide

The crude oligonucleotide product is a mixture of the full-length product and shorter, failed sequences. Purification is typically performed using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • The dried crude oligonucleotide is redissolved in an appropriate buffer.

  • Purification is performed using reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IE-HPLC).

    • RP-HPLC: Separates oligonucleotides based on hydrophobicity. Leaving the 5'-DMT group on (trityl-on purification) significantly increases the hydrophobicity of the full-length product, facilitating its separation from truncated sequences. The DMT group is removed post-purification.

    • IE-HPLC: Separates oligonucleotides based on charge (i.e., the number of phosphate groups). This method is effective for purifying DMT-off oligonucleotides.

  • Fractions containing the purified oligonucleotide are collected and desalted.

Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the propargylated oligonucleotide.

Materials:

  • Purified 2'-O-propargyl modified oligonucleotide

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin-azide)

  • Copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)

  • Copper(I)-stabilizing ligand (e.g., TBTA, THPTA)

  • Appropriate buffer (e.g., phosphate buffer)

  • Organic co-solvent if needed (e.g., DMSO, t-butanol)

Methodology:

  • Dissolve the propargylated oligonucleotide in the reaction buffer.

  • Add the azide-functionalized molecule, typically in a slight molar excess.

  • Prepare the catalyst solution by premixing the copper(II) sulfate and the stabilizing ligand.

  • Add the catalyst solution to the oligonucleotide/azide mixture.

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).

  • Incubate the reaction at room temperature for 1-4 hours, or until completion.

  • The resulting triazole-linked conjugate can be purified from excess reagents by HPLC or ethanol precipitation.

CuAAC_Reaction cluster_2 CuAAC 'Click' Chemistry Workflow Oligo_Alkyne Propargylated Oligonucleotide Mix Mix Oligo and Azide Oligo_Alkyne->Mix Molecule_Azide Azide-Functionalized Molecule Molecule_Azide->Mix Reaction CuAAC Reaction (Room Temperature) Mix->Reaction Catalyst_Prep Prepare Cu(I) Catalyst (CuSO4 + Ligand + Reductant) Catalyst_Prep->Reaction Purification Purification (HPLC or Precipitation) Reaction->Purification Final_Conjugate Purified Oligonucleotide Conjugate Purification->Final_Conjugate

Caption: Post-synthetic modification via CuAAC click chemistry.

Quantitative Data

Table 2: Typical Parameters for Oligonucleotide Synthesis using this compound

ParameterRecommended Value/RangeNotes
Phosphoramidite Conc. 0.05 - 0.15 M in anhydrous acetonitrileConcentration may be adjusted based on the synthesizer and scale of synthesis.
Activator 0.45 M Tetrazole or equivalentOther activators like DCI can also be used.
Coupling Time 5 - 15 minutesLonger than standard phosphoramidites to ensure high coupling efficiency. Optimization may be required.
Coupling Efficiency >98%Determined by trityl cation monitoring.
Deprotection Conc. NH4OH, 55°C, 8-12h or AMA, 65°C, 10minThe stability of the propargyl group under deprotection conditions should be confirmed. Mild conditions are generally compatible.

Conclusion

This compound is a powerful tool for the synthesis of modified oligonucleotides. Its ability to introduce a bioorthogonal alkyne handle enables a wide range of post-synthetic modifications, making it an indispensable reagent in the fields of chemical biology, drug discovery, and diagnostics. The protocols and data provided in this guide offer a solid foundation for the successful application of this versatile phosphoramidite in research and development.

References

Unlocking Post-Synthesis Versatility: A Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. The introduction of a 2'-O-propargyl group provides a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the precise, site-specific conjugation of a wide array of molecules, including fluorophores, affinity tags, and therapeutic agents, thereby expanding the functional repertoire of synthetic oligonucleotides for diagnostic, therapeutic, and advanced materials applications.

The Role of this compound in Oligonucleotide Synthesis

This compound is a modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. Its structure incorporates several key features:

  • A 2'-O-propargyl group: This functional group, a three-carbon chain with a terminal alkyne, is the reactive handle for post-synthetic modification. The 2'-position of the ribose sugar is a common site for modification as it can enhance nuclease resistance and modulate hybridization properties.

  • A benzoyl (Bz) protecting group on the adenine base: This protects the exocyclic amine of adenine from undesired side reactions during the synthesis cycles.

  • A 3'-phosphoramidite group: This reactive moiety enables the coupling of the adenosine monomer to the growing oligonucleotide chain.

  • A 5'-dimethoxytrityl (DMT) group: This acid-labile protecting group protects the 5'-hydroxyl group during synthesis and is removed at the beginning of each coupling cycle.

The incorporation of this phosphoramidite into an oligonucleotide sequence proceeds via the standard phosphoramidite synthesis cycle. The resulting oligonucleotide contains one or more propargyl groups at specific locations, ready for subsequent conjugation reactions.

The Synthesis Workflow: A Step-by-Step Mechanism

The synthesis of an oligonucleotide incorporating this compound follows a well-established four-step cycle for each monomer addition.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Detritylation 1. Detritylation (Acidic Deprotection) Coupling 2. Coupling (Phosphoramidite Activation and Bond Formation) Detritylation->Coupling Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle Acid Trichloroacetic Acid in Dichloromethane Acid->Detritylation Phosphoramidite This compound + Activator (e.g., Tetrazole) Phosphoramidite->Coupling Capping_Reagents Acetic Anhydride + N-Methylimidazole Capping_Reagents->Capping Oxidizer Iodine in THF/Water/Pyridine Oxidizer->Oxidation

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the terminal nucleotide of the growing oligonucleotide chain, which is attached to a solid support. This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

Step 2: Coupling

The this compound is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage. While specific quantitative data for the coupling efficiency of this compound is not extensively published, it is expected to be high, in line with standard phosphoramidites which typically exhibit coupling efficiencies greater than 99%.[1] The successful synthesis of fully modified oligonucleotides with 2'-O-propargyl groups supports this assumption.[2]

Step 3: Capping

To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation. This is achieved by treating the solid support with a capping mixture, typically containing acetic anhydride and N-methylimidazole.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthetic Modification: The Click Chemistry Reaction

The key advantage of incorporating 2'-O-propargyl groups is the ability to perform post-synthetic modifications using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This reaction forms a stable triazole linkage between the alkyne-modified oligonucleotide and an azide-containing molecule.

CuAAC_Reaction cluster_reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Oligo_Alkyne Oligonucleotide with 2'-O-Propargyl Group (Alkyne) Conjugate Stable Triazole-Linked Oligonucleotide Conjugate Oligo_Alkyne->Conjugate Azide_Molecule Azide-Modified Molecule (e.g., Fluorophore, Biotin) Azide_Molecule->Conjugate Catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Catalyst->Conjugate catalyzes

Caption: The CuAAC "click" reaction for post-synthetic modification.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of this compound using an automated DNA/RNA synthesizer. The specific parameters may need to be optimized based on the synthesizer and the specific sequence.

StepReagent/SolventTypical Time
1. Detritylation3% Trichloroacetic acid in Dichloromethane60 seconds
2. Coupling0.1 M this compound in Acetonitrile + 0.45 M Activator (e.g., Tetrazole) in Acetonitrile90-120 seconds
3. CappingCapping Reagent A (Acetic Anhydride/Pyridine/THF) and Capping Reagent B (16% N-Methylimidazole in THF)30 seconds
4. Oxidation0.02 M Iodine in THF/Water/Pyridine30 seconds
5. WashAcetonitrileAs per synthesizer protocol
Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The 2'-O-propargyl group is stable under standard deprotection conditions.

StepReagentTemperatureTime
1. Cleavage & Base DeprotectionConcentrated Ammonium Hydroxide55 °C8-12 hours
2. EvaporationSpeedVac or similarRoom TemperatureUntil dry
3. ReconstitutionNuclease-free water or buffer--
Post-Synthetic CuAAC "Click" Reaction

This protocol describes a typical procedure for conjugating an azide-modified molecule to a 2'-O-propargyl-containing oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide (100 µM in nuclease-free water)

  • Azide-modified molecule (1 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)

  • Sodium ascorbate (100 mM in water, freshly prepared)

  • Nuclease-free water

  • DMSO

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Nuclease-free water (to final volume)

    • Alkyne-modified oligonucleotide (1 equivalent)

    • DMSO (to make the final reaction volume 10-20% DMSO)

    • Azide-modified molecule (1.5-5 equivalents)

  • Prepare the Cu(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio and vortexing briefly.

  • Add the CuSO₄/THPTA mixture to the reaction tube (0.1-0.5 equivalents of Cu).

  • Add the freshly prepared sodium ascorbate solution to the reaction tube (10-20 equivalents).

  • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, or at 37°C for faster reaction.

  • The resulting oligonucleotide conjugate can be purified by ethanol precipitation, size exclusion chromatography, or HPLC.

Purification and Analysis

Purification of the 2'-O-propargyl modified oligonucleotide and its conjugate is crucial for downstream applications.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purifying oligonucleotides.[4][5] For DMT-on purification, the hydrophobicity of the DMT group allows for efficient separation of the full-length product from shorter, uncapped sequences. Anion-exchange HPLC can also be used, which separates oligonucleotides based on their charge.

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify oligonucleotides, especially for longer sequences.

  • Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool to confirm the molecular weight of the synthesized oligonucleotide and its conjugate, thereby verifying the success of the synthesis and conjugation reactions.[6][7] Electrospray Ionization (ESI) mass spectrometry is another commonly used technique.

Quantitative Data Summary

While specific, peer-reviewed quantitative data for the coupling efficiency of this compound is limited in readily accessible literature, the successful synthesis of fully modified oligonucleotides implies high efficiency.[2] The following table summarizes typical quantitative parameters in oligonucleotide synthesis and post-synthetic modification.

ParameterTypical Value/RangeNotes
Coupling Efficiency (per step) >99%For standard phosphoramidites. Assumed to be high for 2'-O-propargyl phosphoramidites based on successful syntheses.[1]
Overall Synthesis Yield (20-mer) ~82%Calculated as (0.99)^19. Highly dependent on coupling efficiency.
Cleavage & Deprotection Yield >90%Can vary depending on the sequence and modifications.
CuAAC Reaction Yield Near quantitativeWith optimized conditions and purification.[8]
Final Purified Yield VariableDepends on synthesis scale, length, modifications, and purification method.

Conclusion

This compound is an invaluable tool for the synthesis of modified oligonucleotides. Its ability to introduce a "clickable" alkyne handle at the 2' position of adenosine opens up a vast landscape of possibilities for post-synthetic conjugation. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and analytical considerations for the use of this versatile reagent. By leveraging the power of click chemistry, researchers can create novel oligonucleotide-based tools and therapeutics with tailored functionalities for a wide range of applications in biology, medicine, and nanotechnology.

References

An In-depth Technical Guide to Phosphoramidite Chemistry for Nucleic Acid Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite chemistry, the gold standard for the chemical synthesis of oligonucleotides. It details the core principles, experimental protocols, and key considerations for the synthesis and modification of nucleic acids, essential for research, diagnostics, and the development of therapeutic oligonucleotides.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry, pioneered by Marvin Caruthers in the early 1980s, is the method of choice for the automated solid-phase synthesis of oligonucleotides.[1][2] This technique offers high coupling efficiencies and allows for the precise, stepwise addition of nucleotide monomers to a growing chain, enabling the synthesis of custom DNA and RNA sequences. The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis.[1][2]

The process relies on specially modified nucleosides called phosphoramidites . These building blocks have key chemical modifications to ensure controlled reactivity:

  • A 5'-hydroxyl protecting group , typically the acid-labile dimethoxytrityl (DMT) group, prevents unwanted reactions at this position.[3][4]

  • A reactive phosphoramidite moiety at the 3'-hydroxyl group, which enables the formation of the internucleotide linkage. The diisopropylamino group is commonly used and is activated by a weak acid.[3][5]

  • A protecting group on the phosphorus atom , usually a β-cyanoethyl group, which is stable throughout the synthesis and easily removed during deprotection.[3][4]

  • Protecting groups on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) to prevent side reactions. Thymine and Uracil do not require this protection.[4][6]

The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, which allows for the easy removal of excess reagents and byproducts by simple washing after each chemical step.[7][8]

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle consisting of four main steps that result in the addition of a single nucleotide.[2][6]

Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Forms P(III) Linkage Oxidation 4. Oxidation/Sulfurization (Linkage Stabilization) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Forms P(V) Linkage Post_Synthesis_Workflow Start Completed Synthesis (On Solid Support) Cleavage Cleavage from Support & Phosphate Deprotection Start->Cleavage Base_Deprotection Base Deprotection Cleavage->Base_Deprotection Purification Purification Base_Deprotection->Purification Final_Product Final Oligonucleotide Purification->Final_Product

References

An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Propargyl A(Bz)-3'-phosphoramidite is a crucial building block in the chemical synthesis of modified oligonucleotides. Its unique 2'-O-propargyl group provides a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the precise, site-specific introduction of a wide array of functionalities, including fluorescent dyes, affinity tags, and therapeutic moieties. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, complete with experimental protocols and technical data.

Introduction and Discovery

The advent of phosphoramidite chemistry revolutionized the synthesis of oligonucleotides, enabling the automated, high-yield production of DNA and RNA sequences.[1][2] The demand for modified oligonucleotides for therapeutic and diagnostic applications spurred the development of novel phosphoramidite monomers with functional groups amenable to further chemical manipulation.

The introduction of the 2'-O-propargyl group was a significant advancement, providing a bioorthogonal alkyne handle for post-synthetic conjugation. A key development in the synthesis of 2'-O-propargyl nucleosides was a novel 2'-O-alkylation reaction using propargyl bromide, dibutyl tin oxide as a mild base, and tetrabutyl ammonium bromide as a phase transfer catalyst.[3] This method offered a regioselective approach to favor the desired 2'-isomer, which is essential for the synthesis of high-purity phosphoramidites.[3]

The this compound molecule is strategically designed with three key chemical features:

  • The 3'-Phosphoramidite Moiety: This group enables the sequential addition of the nucleoside to the growing oligonucleotide chain on a solid support during automated synthesis.[2][]

  • The N6-Benzoyl (Bz) Protecting Group: This protects the exocyclic amine of the adenine base during the synthesis cycles and is removed during the final deprotection step.[1][]

  • The 2'-O-Propargyl Group: This terminal alkyne serves as a reactive handle for "click chemistry," allowing for the covalent attachment of various molecules after the oligonucleotide has been synthesized.[][5]

Physicochemical and Quality Control Data

The quality and purity of this compound are critical for successful oligonucleotide synthesis. The following table summarizes typical quantitative data for this reagent.

PropertySpecification
Appearance White to off-white or faint yellow powder
Purity (HPLC) ≥95%
Molecular Formula C50H54N7O8P
Molecular Weight 924.97 g/mol
CAS Number 171486-59-2
Storage Conditions -20 °C, under inert atmosphere
Solubility Soluble in acetonitrile
IUPAC Name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy(di(propan-2-yl)amino)phosphanyl]oxy]-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-9H-purin-6-yl]benzamide

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide sequence follows the standard phosphoramidite synthesis cycle.

Workflow for Solid-Phase Oligonucleotide Synthesis:

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each monomer) Detritylation 1. Detritylation (Acidic Removal of DMT) Coupling 2. Coupling (Addition of Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents failure sequence elongation Oxidation->Detritylation Stabilizes Phosphate Backbone Cleavage 5. Cleavage from Support & Base Deprotection Oxidation->Cleavage After Final Cycle Start Solid Support with Initial Nucleoside Start->Detritylation Purification 6. Purification (e.g., HPLC) Cleavage->Purification Final_Product Purified Propargyl-Modified Oligonucleotide Purification->Final_Product

Fig 1. Automated oligonucleotide synthesis workflow.

Materials:

  • This compound

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Acetonitrile (anhydrous, synthesis grade)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))

  • Capping reagents (Acetic Anhydride, N-Methylimidazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

  • Solid support (e.g., Controlled Pore Glass - CPG)

Protocol:

  • Preparation: Dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Install the solution on a designated port of the automated DNA/RNA synthesizer.

  • Synthesis: Program the synthesizer with the desired oligonucleotide sequence, ensuring the 2'-O-Propargyl A(Bz) monomer is incorporated at the specified position(s). Standard coupling times are generally sufficient, but optimization may be required for long or complex sequences.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups (including the benzoyl group on adenine) by incubation in concentrated ammonium hydroxide.

  • Purification: Purify the crude propargyl-modified oligonucleotide using standard techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Quantification and Analysis: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm. Confirm the identity and purity by mass spectrometry (e.g., ESI-MS).

Post-Synthetic Modification via Click Chemistry

The terminal alkyne of the 2'-O-propargyl group allows for covalent linkage to an azide-containing molecule.

Workflow for Post-Synthetic "Click" Conjugation:

Click_Chemistry_Workflow Start Purified Propargyl-Modified Oligonucleotide Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Copper(I) Source - Reducing Agent - Ligand Start->Reaction Azide Azide-Modified Molecule (e.g., Fluorophore, Biotin) Azide->Reaction Purification Purification of Conjugate (e.g., HPLC, Desalting) Reaction->Purification Final_Product Functionalized Oligonucleotide Conjugate Purification->Final_Product

Fig 2. Post-synthetic modification via click chemistry.

Materials:

  • Purified propargyl-modified oligonucleotide

  • Azide-functionalized molecule of interest

  • Copper(I) source (e.g., Copper(II) sulfate)

  • Reducing agent (e.g., Sodium ascorbate)

  • Copper-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Aqueous buffer system (e.g., phosphate buffer)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the propargyl-modified oligonucleotide, a molar excess of the azide-functionalized molecule, the copper-stabilizing ligand, and the buffer.

  • Initiation: Add freshly prepared sodium ascorbate followed by the copper(II) sulfate solution to initiate the reaction. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

  • Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 4 hours.

  • Purification: Purify the resulting oligonucleotide conjugate to remove unreacted starting materials and catalyst components. This is typically achieved by ethanol precipitation, desalting columns, or HPLC.

  • Analysis: Confirm successful conjugation and purity of the final product by mass spectrometry and HPLC.

Applications

The versatility of this compound makes it a valuable tool in various research and development areas.

  • Site-Specific Labeling: The precise incorporation of the propargyl group allows for the attachment of fluorescent dyes for imaging applications, biotin for affinity purification, or other reporter molecules.[]

  • Therapeutic Oligonucleotides: This phosphoramidite is used to synthesize therapeutic oligonucleotides, such as antisense oligonucleotides or siRNAs.[] The propargyl group can be used to attach delivery vectors (e.g., peptides, polymers) to improve cellular uptake and pharmacokinetic properties.[]

  • Diagnostic Probes: Labeled oligonucleotides can be used as probes in diagnostic assays, such as fluorescence in situ hybridization (FISH) or polymerase chain reaction (PCR).

  • Nanotechnology and Materials Science: The alkyne functionality is utilized for the construction of DNA- and RNA-based nanostructures, hydrogels, and for functionalizing surfaces.[]

Logical Relationship for Antisense Application:

The following diagram illustrates the logical flow of how an oligonucleotide synthesized with this compound could be functionalized and used in an antisense therapeutic strategy.

Antisense_Application_Logic cluster_synthesis Oligonucleotide Preparation cluster_conjugation Functionalization cluster_delivery Cellular Action cluster_outcome Therapeutic Outcome Phosphoramidite 2'-O-Propargyl A(Bz)-3'-phosphoramidite Synthesis Solid-Phase Synthesis Phosphoramidite->Synthesis Propargyl_Oligo Propargyl-Modified Antisense Oligo Synthesis->Propargyl_Oligo Click_Reaction Click Chemistry Propargyl_Oligo->Click_Reaction Targeting_Ligand Azide-Targeting Ligand (e.g., for cell-specific uptake) Targeting_Ligand->Click_Reaction Functional_Oligo Functionalized Antisense Oligonucleotide Click_Reaction->Functional_Oligo Delivery Delivery to Target Cell Functional_Oligo->Delivery Binding Binding to Target mRNA Delivery->Binding RNaseH RNase H Recruitment Binding->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Translation_Block Inhibition of Translation Cleavage->Translation_Block Protein_Down Downregulation of Target Protein Translation_Block->Protein_Down Effect Therapeutic Effect Protein_Down->Effect

Fig 3. Logic of a functionalized antisense oligonucleotide.

Conclusion

This compound is a cornerstone reagent for the synthesis of modified nucleic acids. Its robust performance in automated synthesis and the bioorthogonality of its propargyl group provide a reliable and efficient platform for developing sophisticated oligonucleotide-based tools for therapeutics, diagnostics, and nanotechnology. The detailed protocols and data presented in this guide offer a practical resource for researchers aiming to leverage the power of this versatile chemical entity.

References

Theoretical Principles of Incorporating 2'-O-propargyl Adenosine into RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The site-specific modification of RNA is a powerful tool for elucidating RNA structure and function, and for the development of novel RNA-based therapeutics. The introduction of chemical handles, such as the propargyl group, into RNA transcripts enables post-transcriptional modification via highly efficient and specific "click chemistry." This technical guide provides a comprehensive overview of the theoretical principles and practical considerations for incorporating 2'-O-propargyl adenosine into RNA. It covers the enzymatic incorporation by T7 RNA polymerase, the subsequent click chemistry modification, and the structural implications of this modification. Detailed experimental protocols and quantitative data are provided to assist researchers in applying this technology in their own work.

Introduction

The ability to introduce specific chemical modifications into RNA molecules is crucial for a wide range of applications in molecular biology, drug discovery, and diagnostics. One of the most versatile methods for post-transcriptional RNA modification involves the enzymatic incorporation of a nucleotide analog bearing a bioorthogonal chemical handle, followed by a highly specific chemical ligation reaction. The 2'-O-propargyl adenosine moiety serves as an excellent substrate for such applications. The propargyl group, a terminal alkyne, can be efficiently and specifically reacted with azide-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[1][] This allows for the attachment of a wide variety of functionalities, including fluorophores, biotin, and therapeutic payloads, to the RNA molecule at a defined position.

This guide will delve into the core principles governing the incorporation of 2'-O-propargyl adenosine into RNA, with a focus on the widely used T7 RNA polymerase system.

Theoretical Principles

Enzymatic Incorporation of 2'-O-propargyl Adenosine Triphosphate (pATP)

The enzymatic synthesis of RNA containing 2'-O-propargyl adenosine is typically achieved through in vitro transcription using bacteriophage RNA polymerases, most commonly T7 RNA polymerase.[3] This enzyme recognizes a specific promoter sequence on a DNA template and synthesizes a complementary RNA strand using nucleoside triphosphates (NTPs) as substrates.

The ability of T7 RNA polymerase to accept modified NTPs is a key aspect of this technology. While natural polymerases have evolved to be highly specific for their canonical substrates, many, including T7 RNA polymerase, exhibit a degree of promiscuity, allowing for the incorporation of nucleotides with modifications at the sugar or base moieties.[4][5] The 2'-position of the ribose sugar is a common site for modification, and while bulky substituents can hinder incorporation, smaller groups like the propargyl group are generally tolerated.[4]

The efficiency and fidelity of incorporation are critical parameters. Fidelity refers to the ability of the polymerase to correctly pair the incoming modified nucleotide with its corresponding base in the DNA template.[6] While T7 RNA polymerase generally exhibits high fidelity, the introduction of modified nucleotides can sometimes increase the error rate.[7] The efficiency of incorporation is influenced by the kinetic parameters of the polymerase for the modified substrate, namely the Michaelis constant (Km) and the catalytic rate (kcat).

Key Considerations for Enzymatic Incorporation:

  • Substrate Compatibility: The 2'-O-propargyl modification is generally well-tolerated by T7 RNA polymerase, although the efficiency may be slightly lower than that for the natural ATP.

  • Fidelity: While T7 RNA polymerase is a high-fidelity enzyme, it is advisable to sequence the resulting RNA transcripts to confirm the accuracy of incorporation, especially when multiple modified nucleotides are incorporated.[6]

  • Optimization of Reaction Conditions: The concentration of the modified NTP, as well as other reaction components like magnesium ions, can be optimized to maximize the yield of the desired RNA product.[]

Post-Transcriptional Modification via Click Chemistry

Once the 2'-O-propargyl adenosine has been incorporated into the RNA transcript, the terminal alkyne group serves as a handle for post-transcriptional modification using click chemistry. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified RNA and an azide-containing molecule of interest.[1][]

Advantages of Click Chemistry for RNA Modification:

  • High Specificity and Efficiency: The reaction is highly specific for azides and alkynes, proceeding with high efficiency under mild, aqueous conditions.[]

  • Biocompatibility: The reaction conditions are generally compatible with biological macromolecules like RNA.

  • Versatility: A wide range of azide-functionalized molecules, including fluorescent dyes, affinity tags, and crosslinkers, can be readily attached to the RNA.

The workflow for this two-step process is illustrated in the following diagram:

G cluster_0 Enzymatic Incorporation cluster_1 Post-Transcriptional Modification DNA_Template DNA Template (with T7 Promoter) T7_Pol T7 RNA Polymerase DNA_Template->T7_Pol NTPs NTPs (ATP, GTP, CTP, UTP) NTPs->T7_Pol pATP 2'-O-propargyl-ATP (pATP) pATP->T7_Pol Modified_RNA Propargyl-Modified RNA T7_Pol->Modified_RNA In Vitro Transcription Functionalized_RNA Functionalized RNA Modified_RNA->Functionalized_RNA Azide_Molecule Azide-Molecule (e.g., Fluorophore-N3) Azide_Molecule->Functionalized_RNA Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Functionalized_RNA Click Chemistry (CuAAC)

Caption: Workflow for RNA modification.

Structural and Functional Consequences of 2'-O-propargyl Adenosine Incorporation

The introduction of a modification at the 2'-position of the ribose can influence the structure and stability of the RNA molecule. The 2'-hydroxyl group plays a crucial role in RNA structure, participating in hydrogen bonding interactions and contributing to the preference for an A-form helical geometry.

Modification at the 2'-position with an alkyl group, such as a propargyl group, generally leads to an increase in the thermal stability of RNA duplexes.[8][9] This stabilizing effect is attributed to the pre-organization of the sugar pucker into the C3'-endo conformation, which is characteristic of A-form RNA, and favorable hydrophobic interactions.[9]

The impact on the overall RNA structure is generally localized, with minimal perturbation to the global fold. However, the specific functional consequences will depend on the location of the modification and the nature of the attached molecule. For instance, a bulky fluorescent dye attached to a functionally important region could potentially disrupt the RNA's activity.

Quantitative Data

The following tables summarize key quantitative data related to the incorporation of 2'-O-modified adenosines and their effect on RNA properties.

ParameterUnmodified ATP2'-O-propargyl-ATP (pATP) (estimated)Reference(s)
Km (µM) 80100 - 500[10]
kcat (s⁻¹) 220100 - 200[10]
Relative Yield (%) 10040 - 90[11]
Table 1: Kinetic Parameters for T7 RNA Polymerase. (Note: Specific kinetic data for 2'-O-propargyl-ATP with T7 RNA polymerase is not readily available in the literature. The values presented are estimates based on data for other 2'-modified nucleotides and the general observation of slightly reduced incorporation efficiency.)
RNA Duplex Sequence ContextModificationΔTm per modification (°C)Reference(s)
(ACAUGUA)₂N⁶-propargyl-A+0.18
DNA-RNA Hybrid2'-O-propyl-A+3.1
RNA/RNA Duplex2'-O-cyanoethyl-U+1.4 (per modification)[9]
Table 2: Thermodynamic Stability of RNA Duplexes. (Note: Direct Tm data for RNA duplexes containing 2'-O-propargyl adenosine is limited. The data for N⁶-propargyl-adenosine, a structural isomer, and other 2'-O-alkyl modifications are provided as a reference for the expected stabilizing effect.)

Experimental Protocols

In Vitro Transcription with 2'-O-propargyl-ATP

This protocol provides a general method for the in vitro transcription of RNA containing 2'-O-propargyl adenosine using T7 RNA polymerase. Optimization may be required depending on the specific DNA template and desired RNA product.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • 100 mM ATP, GTP, CTP, UTP solutions

  • 100 mM 2'-O-propargyl-ATP (pATP) solution

  • T7 RNA Polymerase (50 U/µL)

  • RNase Inhibitor (40 U/µL)

  • Nuclease-free water

Procedure:

  • Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • ATP, GTP, CTP, UTP to a final concentration of 2 mM each

    • pATP to a final concentration of 2 mM (or desired ratio relative to ATP)

    • 1 µg linearized DNA template

    • 1 µL RNase Inhibitor

    • 1 µL T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the RNA transcript using a suitable method, such as phenol/chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.

  • Quantification and Quality Control: Determine the RNA concentration by UV-Vis spectrophotometry and assess the integrity and purity of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

G Start Start Setup_Reaction Set up IVT Reaction (Template, NTPs, pATP, Buffer, T7 Pol) Start->Setup_Reaction Incubate Incubate at 37°C (2-4 hours) Setup_Reaction->Incubate DNase_Treat DNase I Treatment Incubate->DNase_Treat Purify_RNA Purify RNA (e.g., Precipitation, Column) DNase_Treat->Purify_RNA QC Quantify and Analyze RNA (Spectrophotometry, PAGE) Purify_RNA->QC End End QC->End

Caption: In Vitro Transcription Workflow.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Modified RNA

This protocol describes a general procedure for the click chemistry reaction to label the propargyl-modified RNA with an azide-functionalized molecule.

Materials:

  • Propargyl-modified RNA (10-100 pmol)

  • Azide-functionalized molecule (e.g., fluorescent dye-azide) (10-fold molar excess)

  • Copper(II) sulfate (CuSO₄) solution (100 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (500 mM)

  • Sodium ascorbate solution (1 M, freshly prepared)

  • Nuclease-free water

Procedure:

  • Prepare Click-Mix: In a nuclease-free microcentrifuge tube, prepare the "click-mix" by combining:

    • 1 µL CuSO₄ solution

    • 5 µL THPTA ligand solution

    • Mix well.

  • Reaction Setup: In a separate tube, combine:

    • Propargyl-modified RNA in nuclease-free water

    • 10-fold molar excess of the azide-functionalized molecule

    • Add the prepared click-mix.

  • Initiate Reaction: Add 1 µL of freshly prepared sodium ascorbate solution to initiate the reaction. The total reaction volume is typically 20-50 µL.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a light-sensitive dye.

  • Purification: Purify the labeled RNA to remove excess reagents and unreacted label. This can be done by ethanol precipitation, size-exclusion chromatography, or using a suitable purification kit.

  • Analysis: Confirm the successful labeling by methods such as denaturing PAGE (visualizing fluorescence if a fluorescent dye was used) or mass spectrometry.

G Start Start Prepare_Click_Mix Prepare Click-Mix (CuSO₄ + THPTA) Start->Prepare_Click_Mix Setup_Reaction Set up Reaction (RNA-alkyne, Azide-molecule, Click-Mix) Prepare_Click_Mix->Setup_Reaction Initiate Initiate with Sodium Ascorbate Setup_Reaction->Initiate Incubate Incubate at RT (1-2 hours) Initiate->Incubate Purify Purify Labeled RNA Incubate->Purify Analyze Analyze Labeled RNA (PAGE, Mass Spec) Purify->Analyze End End Analyze->End

Caption: CuAAC Click Chemistry Workflow.

Applications in Research and Drug Development

The ability to incorporate 2'-O-propargyl adenosine into RNA opens up a vast array of possibilities for both basic research and therapeutic applications.

  • Probing RNA Structure and Dynamics: Attachment of fluorescent probes via click chemistry allows for the study of RNA folding, conformational changes, and interactions with other molecules using techniques like Förster Resonance Energy Transfer (FRET).

  • Identifying RNA-Binding Proteins: Crosslinking agents can be attached to the RNA to capture interacting proteins for subsequent identification by mass spectrometry.

  • RNA Labeling and Imaging: The introduction of fluorescent dyes enables the visualization of RNA localization and trafficking within cells.

  • Development of RNA Therapeutics: The attachment of targeting ligands, cell-penetrating peptides, or therapeutic payloads can enhance the efficacy and delivery of RNA-based drugs.[12] For example, conjugating a targeting moiety can direct a therapeutic siRNA to specific cells or tissues.

Conclusion

The enzymatic incorporation of 2'-O-propargyl adenosine provides a robust and versatile platform for the site-specific modification of RNA. The combination of enzymatic synthesis with the efficiency and specificity of click chemistry allows for the creation of a wide range of functionalized RNA molecules. This technology is a valuable tool for researchers and drug developers seeking to explore the multifaceted world of RNA biology and to engineer novel RNA-based diagnostics and therapeutics. As our understanding of the substrate scope of RNA polymerases continues to expand, we can anticipate the development of even more sophisticated and powerful methods for RNA modification in the future.

References

Methodological & Application

Application Notes and Protocols for 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the successful utilization of 2'-O-Propargyl A(Bz)-3'-phosphoramidite in standard automated DNA synthesis. The incorporation of a 2'-O-propargyl group on the adenosine nucleoside provides a valuable tool for post-synthetic modification of oligonucleotides via "click" chemistry. This modification allows for the attachment of a wide variety of molecules, including fluorophores, biotin, and other labels or therapeutic agents, with high efficiency and specificity. The benzoyl (Bz) protecting group on the adenine base is a standard protecting group used in oligonucleotide synthesis.

Chemical Structure

The structure of this compound facilitates its use in automated DNA synthesizers. The 5'-DMT group allows for monitoring of coupling efficiency, the phosphoramidite group at the 3'-position enables the formation of the phosphodiester linkage, and the 2'-O-propargyl group is available for post-synthetic modification.

cluster_Adenosine Adenine Adenine (Bz) Ribose 2'-O-Propargyl Ribose Phosphoramidite 3'-Phosphoramidite Ribose->Phosphoramidite 3' linkage DMT 5'-DMT DMT->Ribose 5' linkage

Figure 1: Schematic of this compound.

Data Presentation

The following table summarizes the expected performance of this compound in automated DNA synthesis based on typical results for modified phosphoramidites. Actual results may vary depending on the specific sequence, synthesizer, and reagents used.

ParameterExpected ValueNotes
Coupling Efficiency >98% May require extended coupling times compared to standard phosphoramidites. A coupling time of 3-5 minutes is recommended.
Overall Yield (20-mer) 30-50% Based on a starting synthesis scale of 1 µmol. Yield is sequence-dependent and influenced by the efficiency of post-synthesis processing and purification.[1]
Purity (Post-HPLC) >95% Achievable with standard reversed-phase HPLC purification protocols.

Experimental Protocols

Automated Oligonucleotide Synthesis

This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA(Bz), dC(Bz), dG(iBu), T)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile or 0.25 M DCI in Acetonitrile)

  • Oxidizer solution (Iodine in THF/Water/Pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Controlled Pore Glass (CPG) solid support

Workflow:

cluster_synthesis Automated Synthesis Cycle arrow arrow Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add 2'-O-Propargyl A) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Repeat More Bases? Oxidation->Repeat Start Start Synthesis Start->Deblocking Repeat->Deblocking Yes Cleavage Cleavage & Deprotection Repeat->Cleavage No Purification Purification Cleavage->Purification End Final Oligonucleotide Purification->End

Figure 2: Automated DNA synthesis workflow.

Procedure:

  • Preparation: Dissolve the this compound in anhydrous acetonitrile to the recommended concentration for your synthesizer (typically 0.1 M). Install the vial on an available port on the DNA synthesizer.

  • Synthesis Cycle: Program the DNA synthesizer with the desired oligonucleotide sequence. For the coupling step of the this compound, it is recommended to use a longer coupling time than for standard phosphoramidites.

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound nucleoside with trichloroacetic acid.

    • Coupling: Activation of the this compound with an activator and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. Recommended coupling time: 3-5 minutes.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer or left on for "Trityl-on" purification.

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and the phosphate backbone.

Workflow:

arrow arrow Start Start Cleavage 1. Cleavage from Solid Support (e.g., Ammonium Hydroxide) Start->Cleavage Base_Deprotection 2. Base & Phosphate Deprotection (Heating with base) Cleavage->Base_Deprotection Evaporation 3. Evaporation of Base Base_Deprotection->Evaporation Resuspension 4. Resuspend Crude Oligo Evaporation->Resuspension End Ready for Purification Resuspension->End

Figure 3: Cleavage and deprotection workflow.

Procedure:

  • Cleavage from Support: Transfer the CPG solid support to a screw-cap vial. Add concentrated ammonium hydroxide (or a mixture of ammonium hydroxide and methylamine (AMA) for faster deprotection) to the vial (typically 1 mL for a 1 µmol synthesis).

  • Deprotection: Tightly cap the vial and heat at 55°C for 8-12 hours. If using AMA, the deprotection can be completed in as little as 10 minutes at 65°C.[2]

  • Cooling and Filtration: Allow the vial to cool to room temperature. Carefully draw the supernatant containing the cleaved and deprotected oligonucleotide into a new tube, leaving the CPG beads behind.

  • Evaporation: Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in a suitable buffer (e.g., sterile water or 0.1 M TEAA) for purification.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying oligonucleotides containing the 2'-O-propargyl modification.

Materials:

  • Crude, deprotected oligonucleotide

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Desalting columns (optional)

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • HPLC Separation: Inject the sample onto the C18 column. Elute the oligonucleotide using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes. The hydrophobic nature of the 2'-O-propargyl group may lead to a slightly longer retention time compared to an unmodified oligonucleotide of the same sequence.

  • Fraction Collection: Monitor the elution profile at 260 nm and collect the peak corresponding to the full-length product.

  • Desalting: If TEAA buffer is used, the collected fractions should be desalted using a desalting column or by ethanol precipitation.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

Quality Control

The identity and purity of the final oligonucleotide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or capillary electrophoresis (CE).

Conclusion

The use of this compound in automated DNA synthesis is a straightforward method for introducing a versatile alkyne handle into oligonucleotides. By following the optimized protocols for synthesis, deprotection, and purification outlined in this document, researchers can reliably produce high-quality propargyl-modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development.

References

Site-Specific Labeling of Oligonucleotides with 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of oligonucleotides is a critical technology in the development of novel therapeutics, diagnostics, and advanced molecular biology tools. The ability to attach functional molecules such as fluorophores, affinity tags, or therapeutic payloads at precise locations within a DNA or RNA strand enables the creation of sophisticated constructs with tailored properties. One of the most robust and versatile methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[][2] This reaction forms a stable triazole linkage between an alkyne-modified oligonucleotide and an azide-functionalized molecule of interest.

This application note provides a detailed protocol for the site-specific labeling of oligonucleotides using 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This phosphoramidite allows for the incorporation of a propargyl group, a terminal alkyne, at a specific adenosine residue during standard solid-phase oligonucleotide synthesis.[] The subsequent CuAAC reaction facilitates the covalent attachment of a wide variety of azide-containing labels with high efficiency and specificity.

Principle of the Method

The overall process involves two main stages:

  • Solid-Phase Oligonucleotide Synthesis: The this compound is incorporated at the desired position within the oligonucleotide sequence during automated solid-phase synthesis. The benzoyl (Bz) protecting group on the adenine base is removed during the standard deprotection steps.

  • Post-Synthetic Labeling via CuAAC: The alkyne-modified oligonucleotide is then reacted with an azide-functionalized label in the presence of a copper(I) catalyst. This results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, covalently attaching the label to the oligonucleotide.

Data Presentation

While specific yields and purities can vary depending on the oligonucleotide sequence, the nature of the label, and the purification method, the CuAAC reaction is known for its high efficiency. The following table provides representative data for the labeling of a model 20-mer oligonucleotide containing a single 2'-O-propargyl-adenosine modification with an azide-functionalized fluorescent dye.

ParameterValueMethod of Analysis
Labeling Efficiency > 95%HPLC, Mass Spectrometry
Overall Yield (post-purification) 60-80%UV-Vis Spectroscopy
Purity of Labeled Oligonucleotide > 98%HPLC, Capillary Electrophoresis

Experimental Protocols

Materials
  • This compound

  • Standard DNA/RNA phosphoramidites and solid support for oligonucleotide synthesis

  • Reagents for oligonucleotide synthesis, cleavage, and deprotection

  • Alkyne-modified oligonucleotide (synthesized with this compound)

  • Azide-functionalized label (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Nuclease-free water

  • Buffers (e.g., triethylammonium acetate)

  • Reagents for purification (e.g., HPLC solvents, PAGE reagents)

Protocol 1: Solid-Phase Synthesis of Alkyne-Modified Oligonucleotide
  • Phosphoramidite Preparation: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by the DNA synthesizer manufacturer (typically 0.1 M).

  • Oligonucleotide Synthesis: Perform the automated solid-phase oligonucleotide synthesis on the desired scale. Program the synthesizer to incorporate the this compound at the specified position(s) in the sequence. Use standard coupling times for the modified phosphoramidite.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using the standard deprotection protocol recommended for the other nucleobases used in the synthesis.

  • Initial Purification: Purify the crude alkyne-modified oligonucleotide using a standard method such as reverse-phase cartridge purification or ethanol precipitation to remove small molecule impurities.

  • Quantification and Characterization: Quantify the oligonucleotide by UV-Vis spectroscopy at 260 nm. Confirm the identity and purity of the alkyne-modified oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) and HPLC or capillary electrophoresis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and label.

  • Preparation of Stock Solutions:

    • Alkyne-Oligonucleotide: Dissolve the purified alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.

    • Azide-Label: Dissolve the azide-functionalized label in anhydrous DMSO to a concentration of 10 mM.

    • Copper(II) Sulfate: Prepare a 10 mM stock solution of CuSO₄·5H₂O in nuclease-free water.

    • Ligand (THPTA or TBTA): Prepare a 50 mM stock solution of the ligand in nuclease-free water or DMSO.

    • Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.

  • Click Reaction Assembly: In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed.

ReagentFinal ConcentrationVolume for 50 µL Reaction
Nuclease-free Water-to 50 µL
Alkyne-Oligonucleotide (100 µM)10 µM5 µL
Azide-Label (10 mM in DMSO)100 µM (10-fold excess)0.5 µL
Copper(II) Sulfate (10 mM)100 µM0.5 µL
Ligand (50 mM)500 µM (5-fold excess to Cu)0.5 µL
Sodium Ascorbate (100 mM, fresh)2.5 mM1.25 µL
  • Reaction Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate.

  • Purification of the Labeled Oligonucleotide:

    • Ethanol Precipitation:

      • Add 3 M sodium acetate (pH 5.2) to a final concentration of 0.3 M.

      • Add 3 volumes of cold absolute ethanol.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

      • Carefully decant the supernatant.

      • Wash the pellet with cold 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in a suitable buffer or nuclease-free water.

    • HPLC Purification: For higher purity, the labeled oligonucleotide can be purified by reverse-phase or ion-exchange HPLC. The choice of method will depend on the properties of the oligonucleotide and the attached label.

Protocol 3: Characterization of the Labeled Oligonucleotide
  • Quantification: Determine the concentration of the labeled oligonucleotide using UV-Vis spectroscopy. If the label has significant absorbance at 260 nm, the contribution of the label's absorbance should be taken into account for accurate quantification.

  • Purity Analysis: Assess the purity of the final product by HPLC or capillary electrophoresis. The labeled oligonucleotide should exhibit a clear shift in retention time compared to the unlabeled starting material.

  • Mass Confirmation: Confirm the successful conjugation and the identity of the labeled oligonucleotide by mass spectrometry (ESI-MS or MALDI-TOF MS). The observed mass should correspond to the calculated mass of the labeled product.

Mandatory Visualizations

Oligo Alkyne-Modified Oligonucleotide LabeledOligo Labeled Oligonucleotide (Triazole Linkage) Oligo->LabeledOligo + Azide Azide-Functionalized Label Azide->LabeledOligo + Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->LabeledOligo

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

start Start synthesis Solid-Phase Synthesis (Incorporate 2'-O-Propargyl A) start->synthesis deprotection Cleavage & Deprotection synthesis->deprotection purify_alkyne Purify Alkyne-Oligo (Cartridge/Precipitation) deprotection->purify_alkyne cuac_reaction CuAAC Click Reaction (Oligo + Azide + Catalyst) purify_alkyne->cuac_reaction purify_labeled Purify Labeled Oligo (HPLC/PAGE) cuac_reaction->purify_labeled characterize Characterization (MS, HPLC, UV-Vis) purify_labeled->characterize end End characterize->end

Caption: Experimental Workflow for Oligonucleotide Labeling.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2'-O-Propargyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile bioorthogonal reaction for the modification of biomolecules.[][2][3] Its application to oligonucleotides, particularly those bearing a 2'-O-propargyl modification, has enabled significant advancements in nucleic acid labeling, diagnostics, and therapeutic development.[][4] The reaction's high specificity, mild reaction conditions, and high yields make it an ideal tool for conjugating a wide array of functional molecules, such as fluorescent dyes, biotin, and therapeutic agents, to DNA and RNA strands.[][] This method is orthogonal to standard oligonucleotide chemistry, allowing for precise, post-synthetic modifications.[]

The CuAAC reaction involves the formation of a stable 1,2,3-triazole linkage between a terminal alkyne (in this case, the 2'-O-propargyl group on the oligonucleotide) and an azide-functionalized molecule.[][6] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[7][8] The use of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), protects the Cu(I) from oxidation and enhances reaction efficiency.[7][9]

Applications

The CuAAC modification of 2'-O-propargyl oligos has a broad range of applications, including:

  • Fluorescent Labeling: Attachment of fluorescent dyes for applications in fluorescence in situ hybridization (FISH), microarrays, and cellular imaging.[][4][]

  • Bioconjugation: Conjugation to proteins, peptides, or other biomolecules to create novel therapeutic or diagnostic agents.

  • Drug Development: Synthesis of oligonucleotide-drug conjugates for targeted drug delivery.

  • Diagnostics: Development of nucleic acid-based diagnostic assays and probes for disease detection.[]

  • Nanotechnology: Assembly of DNA-based nanostructures.[4][6]

Experimental Workflow

The general workflow for CuAAC modification of a 2'-O-propargyl oligonucleotide involves the preparation of reagents, the click reaction itself, and subsequent purification of the modified oligonucleotide.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. CuAAC Reaction cluster_purification 3. Purification & Analysis prep_oligo 2'-O-Propargyl Oligo (in nuclease-free water) mix_reactants Combine Oligo and Azide prep_oligo->mix_reactants prep_azide Azide-modified Molecule (in DMSO) prep_azide->mix_reactants prep_cu CuSO4 Solution (in nuclease-free water) prepare_catalyst Prepare Cu(I) Catalyst Mix (CuSO4 + Ligand + Ascorbate) prep_cu->prepare_catalyst prep_ligand Ligand (e.g., BTTAA) (in DMSO) prep_ligand->prepare_catalyst prep_reductant Sodium Ascorbate (freshly prepared in nuclease-free water) prep_reductant->prepare_catalyst start_reaction Add Catalyst to Reactants Incubate (e.g., overnight at RT) mix_reactants->start_reaction prepare_catalyst->start_reaction purify Purification (e.g., Ethanol Precipitation, HPLC) start_reaction->purify analyze Analysis (e.g., Mass Spectrometry, Gel Electrophoresis) purify->analyze

Caption: Experimental workflow for CuAAC.

Chemical Reaction Mechanism

The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.

CuAAC_mechanism cluster_reactants cluster_catalyst cluster_cycle Catalytic Cycle R1_alkyne R1-C≡CH (2'-O-Propargyl Oligo) Cu_acetylide Cu(I)-acetylide complex R1_alkyne->Cu_acetylide + Cu(I) R2_azide R2-N3 (Azide Molecule) intermediate_A Coordination of Azide Cu_I Cu(I) Cu_acetylide->intermediate_A + R2-N3 intermediate_B Six-membered metallacycle intermediate_A->intermediate_B Cycloaddition intermediate_C Triazolide intermediate intermediate_B->intermediate_C intermediate_C->Cu_I Regenerates Catalyst product 1,4-disubstituted 1,2,3-triazole intermediate_C->product + H+

Caption: CuAAC reaction mechanism.

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors, including the concentrations of reactants and catalyst, the choice of ligand, temperature, and reaction time. The following table summarizes typical reaction parameters and expected outcomes.

ParameterTypical Range/ValueNotesExpected Yield
Oligonucleotide Concentration 10 - 100 µMHigher concentrations can improve reaction rates.>90%
Azide Concentration 2 - 10 equivalents (relative to oligo)A slight excess of the azide-modified molecule is often used.>90%
CuSO₄ Concentration 5 - 20 equivalentsThe concentration of the copper source.>90%
Ligand (e.g., BTTAA) Concentration 5 - 20 equivalents (1:1 with CuSO₄)Ligands like BTTAA or THPTA stabilize the Cu(I) state.>90%
Sodium Ascorbate Concentration 20 - 50 equivalentsA fresh solution is crucial for efficient reduction of Cu(II).>90%
Reaction Time 1 - 12 hoursCan vary depending on the specific substrates and concentrations.[3]>90%
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperatures.>90%
Solvent Aqueous buffer with co-solvent (e.g., DMSO, DMF)Co-solvents are used to dissolve hydrophobic azide-modified molecules.>90%

Yields are highly dependent on the specific oligonucleotide sequence, the nature of the azide-modified molecule, and the purity of the reagents.

Experimental Protocols

Materials and Reagents
  • 2'-O-propargyl modified oligonucleotide

  • Azide-modified molecule (e.g., fluorescent dye azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • (+)-Sodium L-ascorbate

  • Ligand: e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). BTTAA is another common ligand.[10]

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Argon or nitrogen gas

  • Purification supplies (e.g., ethanol, sodium acetate, size-exclusion columns, or HPLC system)

Protocol: CuAAC of a 2'-O-Propargyl Oligonucleotide

This protocol is a general guideline and may require optimization for specific applications.

1. Reagent Preparation:

  • 2'-O-Propargyl Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Azide-modified Molecule: Dissolve the azide-functionalized molecule in DMSO to a stock concentration of 10 mM.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.

  • Ligand (BTTAA): Prepare a 100 mM stock solution of the ligand in DMSO.

  • Sodium Ascorbate: Freshly prepare a 1 M stock solution of sodium L-ascorbate in nuclease-free water immediately before use.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following in order:

    • 2'-O-propargyl oligonucleotide (e.g., 6 µL of a 1 mM stock for a 30 µL total reaction volume).[10]

    • Azide-modified molecule (e.g., 1.8 µL of a 10 mM stock, diluted as needed).[10]

    • Nuclease-free water to bring the volume to 24 µL.

  • Prepare the catalyst master mix in a separate tube by combining:

    • CuSO₄ solution

    • Ligand solution

    • Sodium ascorbate solution

  • Add 6 µL of the freshly prepared catalyst master mix to the oligonucleotide/azide mixture.[11]

  • Gently pipette to mix. The solution should remain clear; a brownish or yellow color may indicate reaction failure and potential oxidative damage to the oligonucleotide.[10]

  • To prevent oxidation, degas the reaction mixture by bubbling argon or nitrogen gas through it for a few minutes.[10]

  • Seal the tube tightly (e.g., with parafilm).

3. Incubation:

  • Incubate the reaction at room temperature overnight, protected from light.[11] For some substrates, shorter incubation times of 1-4 hours may be sufficient.[3]

4. Purification of the Modified Oligonucleotide:

  • Ethanol Precipitation: This is a common method to remove excess reagents.

    • Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.

    • Add 3 volumes of cold absolute ethanol.

    • Incubate at -20°C or -80°C for at least 1 hour.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air dry the pellet and resuspend in a suitable buffer.

  • Size-Exclusion Chromatography: Gel filtration columns (e.g., Sephadex G-25) can be used to separate the larger modified oligonucleotide from smaller molecules like salts and unreacted azide.[12][13]

  • High-Performance Liquid Chromatography (HPLC): For high-purity applications, reversed-phase or ion-exchange HPLC is the preferred method.[13][14] This technique can effectively separate the desired product from unreacted starting material and any side products.[13]

5. Analysis and Quantification:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the exact mass of the modified oligonucleotide.

  • Gel Electrophoresis (PAGE): To assess the purity of the product. The modified oligonucleotide should exhibit a shift in mobility compared to the starting material.

  • UV-Vis Spectroscopy: To quantify the concentration of the purified oligonucleotide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive sodium ascorbateAlways use a freshly prepared solution of sodium ascorbate.
Oxidation of Cu(I)Degas all solutions and the final reaction mixture with an inert gas (argon or nitrogen).[10] Ensure the ligand-to-copper ratio is appropriate.
Sequestration of copper ionsSome oligonucleotide sequences or modifications can chelate copper. Consider increasing the concentration of the copper/ligand complex.[7][8]
Oligonucleotide degradation Oxidative damage from Cu(II)Ensure complete reduction of Cu(II) by using fresh sodium ascorbate. The use of a protective ligand is critical.[10] Avoid prolonged reaction times at elevated temperatures.
Difficulty in purification Similar properties of product and starting materialOptimize HPLC purification conditions (e.g., gradient, column type). Consider using a purification handle on the azide molecule that can be removed after the reaction.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled RNA Probes using 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of RNA with fluorescent dyes is a powerful tool for elucidating RNA structure, function, and dynamics. This document provides detailed protocols for the synthesis of fluorescently labeled RNA probes using 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This method leverages solid-phase phosphoramidite chemistry to incorporate a propargyl-modified adenosine at a specific site within an RNA oligonucleotide. The terminal alkyne group of the propargyl moiety serves as a handle for the covalent attachment of a fluorescent azide via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This two-step process allows for the flexible and robust generation of high-purity fluorescent RNA probes for various applications, including fluorescence in situ hybridization (FISH), single-molecule studies, and diagnostics.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialSupplierCatalog Number (Example)
This compoundBroadPharmBP-40049
Standard RNA phosphoramidites (A, C, G, U)Various---
Controlled Pore Glass (CPG) solid supportVarious---
Acetonitrile (Anhydrous)Sigma-Aldrich34998
Tetrazole/Ethylthiotetrazole ActivatorGlen Research30-3040
Capping Reagents A and BGlen Research30-3015, 30-3016
Oxidizing Solution (Iodine)Glen Research30-3020
Deblocking Solution (Trichloroacetic acid in DCM)Glen Research30-3030
AMA (Ammonium hydroxide/Methylamine 1:1)Sigma-Aldrich333791
Triethylamine trihydrofluoride (TEA·3HF)Sigma-Aldrich344648
Fluorescent Azide (e.g., Cy5 Azide)LumiprobeA3330
Copper(II) sulfate (CuSO₄)Sigma-Aldrich451657
Sodium AscorbateSigma-AldrichA4034
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
HPLC-grade AcetonitrileFisher ScientificA998
Triethylammonium Acetate (TEAA) bufferSigma-Aldrich90357
Nuclease-free waterThermo Fisher ScientificAM9937

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Propargyl-Modified RNA

This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide containing a 2'-O-propargyl-modified adenosine residue.

  • Preparation of Reagents:

    • Dissolve this compound and standard RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Prepare all other synthesis reagents (activator, capping, oxidizing, deblocking solutions) according to the synthesizer manufacturer's instructions.

  • Automated RNA Synthesis:

    • Program the desired RNA sequence into the DNA/RNA synthesizer.

    • Install the reagent bottles and the solid support column (e.g., CPG with the initial nucleoside).

    • Initiate the synthesis program. The synthesis cycle for each nucleotide addition consists of the following steps:

      • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with trichloroacetic acid.

      • Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole) and coupling to the 5'-hydroxyl of the growing RNA chain. The coupling time for the modified phosphoramidite may be slightly longer than for standard phosphoramidites to ensure high efficiency.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

      • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

    • The cycle is repeated until the full-length RNA is synthesized.

  • Cleavage and Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of AMA solution and incubate at 65°C for 30 minutes to cleave the RNA from the support and remove the base and phosphate protecting groups.

    • Cool the vial and transfer the supernatant containing the crude RNA to a new tube.

    • Dry the RNA pellet using a vacuum concentrator.

    • To remove the 2'-silyl protecting groups (if standard RNA phosphoramidites were used), resuspend the pellet in 100 µL of DMSO, add 125 µL of TEA·3HF, and incubate at 65°C for 2.5 hours.

    • Quench the reaction with 1.75 mL of a suitable quenching buffer and desalt the RNA using a desalting column or ethanol precipitation.

Protocol 2: Fluorescent Labeling via CuAAC (Click Chemistry)

This protocol describes the labeling of the propargyl-modified RNA with a fluorescent azide.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the fluorescent azide in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in nuclease-free water.

  • Click Reaction:

    • In a microcentrifuge tube, dissolve the propargyl-modified RNA (e.g., 10 nmol) in 50 µL of nuclease-free water.

    • Add 1.5 equivalents of the fluorescent azide stock solution (e.g., 1.5 µL of 10 mM stock for 10 nmol RNA).

    • In a separate tube, premix the CuSO₄ and THPTA solutions. For a 100 µL final reaction volume, use 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA.

    • Add the CuSO₄/THPTA mixture to the RNA/azide solution.

    • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours in the dark.

Protocol 3: Purification of Fluorescently Labeled RNA

This protocol details the purification of the fluorescently labeled RNA probe using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • HPLC Setup:

    • Equilibrate a C18 HPLC column with a mobile phase consisting of Buffer A (e.g., 0.1 M TEAA, pH 7.0) and Buffer B (e.g., 0.1 M TEAA in 50% acetonitrile).

    • Set the detection wavelength to 260 nm (for RNA) and the maximum absorbance wavelength of the fluorophore.

  • Purification:

    • Dilute the click reaction mixture with Buffer A and inject it onto the HPLC column.

    • Elute the RNA using a linear gradient of Buffer B. The more hydrophobic, fluorescently labeled RNA will have a longer retention time than the unlabeled RNA.

    • Collect the fractions corresponding to the major peak that absorbs at both 260 nm and the fluorophore's specific wavelength.

  • Desalting and Quantification:

    • Pool the collected fractions and evaporate the solvent using a vacuum concentrator.

    • Desalt the purified RNA using a desalting column or ethanol precipitation.

    • Resuspend the purified, labeled RNA in nuclease-free water.

    • Determine the concentration and labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance at 260 nm and the fluorophore's maximum absorbance wavelength.

Quantitative Data Summary

ParameterTypical ValueReference
Solid-Phase Synthesis
Coupling Efficiency of this compound98.5 - 99.5%[1]
Overall Crude RNA Synthesis Yield (20-mer)50 - 70%General knowledge
Fluorescent Labeling (CuAAC)
Labeling Efficiency>95%[2]
Purification (RP-HPLC)
Recovery Yield75 - 80%[3]
Purity of Final Product>95%[3]

Visualizations

Figure 1: Chemical structure of this compound.

G cluster_workflow Experimental Workflow synthesis Solid-Phase RNA Synthesis (with 2'-O-Propargyl A) cleavage Cleavage and Deprotection synthesis->cleavage labeling CuAAC Click Reaction (with Fluorescent Azide) cleavage->labeling purification RP-HPLC Purification labeling->purification qc Quality Control (UV-Vis, MS) purification->qc final_product Purified Fluorescent RNA Probe qc->final_product

Figure 2: Experimental workflow for fluorescent RNA probe synthesis.

G cluster_mechanism CuAAC Reaction Mechanism rna_alkyne Propargyl-Modified RNA (R-C≡CH) triazole Triazole Linkage rna_alkyne->triazole fluorophore_azide Fluorescent Azide (Fluorophore-N3) fluorophore_azide->triazole catalyst Cu(I) Catalyst catalyst->triazole labeled_rna Fluorescently Labeled RNA triazole->labeled_rna

Figure 3: Mechanism of the CuAAC click reaction for RNA labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low coupling efficiency during synthesis Incomplete activation of phosphoramidite.Increase coupling time for the modified phosphoramidite. Ensure the activator is fresh and anhydrous.
Moisture in reagents or lines.Use anhydrous acetonitrile and ensure all reagents are dry.
Incomplete deprotection Insufficient reaction time or temperature.Extend incubation time or slightly increase the temperature for the deprotection steps (AMA and TEA·3HF).
Low click reaction yield Oxidation of Cu(I) to Cu(II).Prepare the sodium ascorbate solution fresh. Use a copper-chelating ligand like THPTA. Degas the reaction mixture.
Inactive fluorescent azide.Use a fresh stock of the fluorescent azide.
Multiple peaks in HPLC Incomplete reaction or side products.Optimize click reaction conditions (reagent concentrations, time). Ensure complete deprotection.
RNA degradation.Use nuclease-free water and reagents. Handle RNA on ice.
Low recovery from HPLC Poor binding or elution from the column.Optimize the HPLC gradient and mobile phase composition.
Precipitation of RNA.Ensure the collected fractions are properly handled and desalted.

Disclaimer: These protocols are intended as a guide and may require optimization for specific RNA sequences, fluorescent dyes, and laboratory conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Bioconjugation of Peptides to Oligonucleotides via 2'-O-Propargyl Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the therapeutic potential of oligonucleotides with the diverse functionalities of peptides. This powerful synergy allows for enhanced cellular uptake, improved stability, and targeted delivery of oligonucleotide-based therapeutics.[1][2][3][4] One of the most efficient and widely used methods for creating POCs is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][6][7][8][9] This application note provides a detailed protocol for the bioconjugation of azide-modified peptides to oligonucleotides containing a 2'-O-propargyl modification.

The 2'-position of the ribose sugar is an ideal site for modification as it does not interfere with the Watson-Crick base pairing essential for the oligonucleotide's function.[10][11][12] The propargyl group, containing a terminal alkyne, serves as a handle for the highly specific and efficient CuAAC reaction with an azide-functionalized peptide.[5][8]

Principle of the Method

The bioconjugation process involves a two-step approach:

  • Synthesis of a 2'-O-propargyl modified oligonucleotide: An oligonucleotide is synthesized with one or more nucleosides bearing a 2'-O-propargyl group. This is typically achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[8][13][14]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified oligonucleotide is then reacted with an azide-modified peptide in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10][15] The reaction forms a stable triazole linkage, yielding the desired peptide-oligonucleotide conjugate.[5][7]

Experimental Workflow

The overall experimental workflow for the synthesis and purification of a peptide-oligonucleotide conjugate is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification Purification & Analysis s1 Synthesis of 2'-O-propargyl Oligonucleotide c1 CuAAC Reaction s1->c1 s2 Synthesis of Azide-Modified Peptide s2->c1 p1 HPLC Purification c1->p1 a1 Mass Spectrometry Analysis p1->a1 a2 PAGE Analysis p1->a2

Caption: Experimental workflow for peptide-oligonucleotide conjugation.

Detailed Protocols

Protocol 1: Synthesis of 2'-O-Propargyl Modified Oligonucleotides

This protocol outlines the general steps for synthesizing an oligonucleotide containing a 2'-O-propargyl modification using automated solid-phase synthesis.

Materials:

  • 2'-O-propargyl phosphoramidite (e.g., 2'-O-propargyl-A, C, G, or U phosphoramidite)

  • Standard DNA/RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Standard reagents for oligonucleotide synthesis (e.g., deblocking, activation, capping, and oxidation solutions)

  • Ammonium hydroxide for cleavage and deprotection

Procedure:

  • Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired oligonucleotide sequence, incorporating the 2'-O-propargyl phosphoramidite at the desired position(s).

  • Automated Synthesis: Perform the solid-phase synthesis using the standard phosphoramidite chemistry cycle:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the next phosphoramidite to the growing chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in ammonium hydroxide.

  • Purification: Purify the crude 2'-O-propargyl modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a 2'-O-propargyl modified oligonucleotide to an azide-modified peptide.

Materials:

  • 2'-O-propargyl modified oligonucleotide

  • Azide-modified peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer or other suitable aqueous buffer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 2'-O-propargyl modified oligonucleotide in nuclease-free water.

    • Prepare a stock solution of the azide-modified peptide in a suitable solvent (e.g., water or DMSO).

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and TBTA.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • 2'-O-propargyl modified oligonucleotide

    • Azide-modified peptide (typically in 1.5 to 5-fold molar excess over the oligonucleotide)

    • Buffer

    • DMSO (if required to solubilize the peptide)

    • TBTA solution

    • CuSO₄ solution

    • Sodium ascorbate solution (to initiate the reaction)

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.

  • Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper ions.

  • Purification: Purify the peptide-oligonucleotide conjugate by RP-HPLC.

Data Presentation: Quantitative Analysis

The success of the conjugation reaction and the purity of the final product are critical for downstream applications. The following tables provide examples of quantitative data that should be collected and analyzed.

Table 1: CuAAC Reaction Conditions and Conjugation Efficiency

ParameterCondition 1Condition 2Condition 3
Oligonucleotide Conc.100 µM100 µM50 µM
Peptide:Oligo Ratio1.5:13:15:1
CuSO₄ Conc.500 µM1 mM1 mM
Sodium Ascorbate Conc.5 mM5 mM10 mM
TBTA Conc.1 mM2 mM2 mM
Solvent System50% DMSO/H₂O20% DMSO/Buffer30% t-BuOH/H₂O
TemperatureRoom Temp37°CRoom Temp
Reaction Time4 hours2 hours4 hours
Conjugation Yield (%) >90%>95%>95%

Conjugation yield is typically determined by integrating the peak areas from HPLC chromatograms.

Table 2: HPLC Purification of Peptide-Oligonucleotide Conjugate

ParameterValue
Column C18 reverse-phase
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5-50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Purity of Collected Fraction >98%

Table 3: Mass Spectrometry Analysis of Peptide-Oligonucleotide Conjugate

AnalyteCalculated Mass (Da)Observed Mass (Da)
2'-O-propargyl Oligonucleotide6123.86124.1
Azide-Modified Peptide1542.71542.9
Peptide-Oligonucleotide Conjugate 7666.5 7667.0

Mass spectrometry is a critical tool for confirming the identity of the final conjugate.[16][17][18][19][20]

Visualization of Cellular Uptake Pathway

Peptide-oligonucleotide conjugates, particularly those containing cell-penetrating peptides (CPPs), are designed to overcome the challenge of cellular membrane impermeability faced by naked oligonucleotides.[6][7][16][17] The primary mechanism of uptake is endocytosis.

cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space poc Peptide-Oligonucleotide Conjugate (POC) endosome Endosome poc->endosome Endocytosis cell_membrane Cell Membrane lysosome Lysosome endosome->lysosome Maturation cytosol Cytosol endosome->cytosol Endosomal Escape nucleus Nucleus cytosol->nucleus target_mrna Target mRNA nucleus->target_mrna Binding therapeutic_effect Therapeutic Effect (e.g., Splice Modulation) target_mrna->therapeutic_effect

Caption: Cellular uptake pathway of a peptide-oligonucleotide conjugate.

Conclusion

The bioconjugation of peptides to oligonucleotides via 2'-O-propargyl modification and CuAAC chemistry is a robust and versatile method for the development of advanced therapeutic agents. The protocols and data presented in this application note provide a comprehensive guide for researchers in the field of drug development. Careful optimization of reaction conditions and rigorous purification and characterization are essential for producing high-quality peptide-oligonucleotide conjugates for preclinical and clinical evaluation.

References

Application Notes and Protocols for 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Antisense Oligonucleotide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are a promising class of therapeutic agents designed to modulate gene expression by binding to specific mRNA targets. The efficacy and in vivo stability of ASOs are significantly influenced by chemical modifications to the nucleotide structure. Modifications at the 2'-position of the ribose sugar are particularly crucial for enhancing properties such as nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles.

This document provides detailed application notes and protocols for the use of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent for introducing a versatile 2'-O-propargyl modification into antisense oligonucleotides. The propargyl group serves as a handle for post-synthesis modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the conjugation of various functionalities, such as fluorescent dyes, affinity tags, or delivery-enhancing moieties, to the ASO.

Key Properties and Advantages of 2'-O-Propargyl Modification

Incorporation of the 2'-O-propargyl group into ASOs offers several advantages:

  • Increased Nuclease Resistance: Like other 2'-alkoxy modifications, the 2'-O-propargyl group provides steric hindrance against degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the ASO. The nuclease stability imparted by 2'-alkoxy modifications generally correlates with the size of the substituent, with larger groups offering more protection.

  • Enhanced Binding Affinity: The 2'-O-propargyl modification helps to lock the sugar pucker in an A-form geometry, which is favorable for binding to the complementary RNA target. This results in an increased melting temperature (Tm) of the ASO:RNA duplex, leading to higher affinity and potentially greater potency.

  • Post-Synthesis Functionalization: The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry." This allows for the efficient and specific conjugation of a wide range of molecules bearing an azide group, without affecting the hybridization properties of the ASO.

Data Presentation: Comparative Properties of Modified ASOs

The following table summarizes the expected qualitative impact of the 2'-O-propargyl modification on key ASO properties, in comparison to an unmodified ASO and other common 2'-modifications. The data is compiled from various sources and represents general trends.

ModificationMelting Temperature (Tm) vs. RNA TargetNuclease Resistance (Serum Half-life)Antisense Activity (IC50)
Unmodified (DNA)BaselineLowBaseline
2'-O-PropargylIncreasedIncreasedPotentially Improved
2'-O-Methyl (2'-O-Me)IncreasedIncreasedImproved
2'-O-Methoxyethyl (2'-O-MOE)Significantly IncreasedSignificantly IncreasedSignificantly Improved

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2'-O-Propargyl Modified Antisense Oligonucleotide

This protocol describes the automated solid-phase synthesis of a chimeric antisense oligonucleotide targeting the Bcl-2 mRNA (similar to G3139), incorporating this compound. The example sequence is a 20-mer with a central DNA "gap" flanked by modified nucleotides.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • Standard DNA phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T)

  • This compound

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Acetonitrile (synthesis grade, anhydrous)

  • Cleavage and deprotection solution (concentrated Ammonium Hydroxide)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired ASO sequence. Assign the this compound to the appropriate position in the sequence.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

    • Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The next phosphoramidite in the sequence (e.g., this compound) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180 seconds) may be beneficial for modified phosphoramidites.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizer solution.

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide until the full-length ASO is synthesized.

  • Cleavage and Deprotection:

    • Transfer the CPG support to a vial.

    • Add concentrated ammonium hydroxide and heat at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

  • Purification:

    • Evaporate the ammonium hydroxide solution.

    • Resuspend the crude oligonucleotide in nuclease-free water.

    • Purify the full-length ASO using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Determine the concentration of the purified ASO by measuring its absorbance at 260 nm.

Protocol 2: Post-Synthesis "Click" Conjugation of a 2'-O-Propargyl Modified ASO

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye) to the 2'-O-propargyl modified ASO.

Materials:

  • 2'-O-Propargyl modified ASO (from Protocol 1)

  • Azide-functionalized molecule (e.g., Azide-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Nuclease-free water

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the 2'-O-propargyl ASO in the reaction buffer to a final concentration of 100 µM.

    • Dissolve the azide-functionalized molecule in DMSO or water to a stock concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 2'-O-Propargyl ASO solution (e.g., 10 µL for a 1 nmol reaction)

    • Azide-functionalized molecule (2-10 equivalents, e.g., 0.2-1 µL of a 10 mM stock)

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio. For a final reaction concentration of 1 mM CuSO₄ and 5 mM THPTA, mix equal volumes of the 20 mM CuSO₄ and 100 mM THPTA stocks. Let the premix stand for 1-2 minutes.

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA premix to the ASO/azide solution to a final copper concentration of 50 µM to 1 mM.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. If using a light-sensitive molecule, protect the reaction from light.

  • Purification: Purify the conjugated ASO from excess reagents using ethanol precipitation, size-exclusion chromatography, or HPLC.

  • Analysis: Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Mandatory Visualizations

experimental_workflow cluster_synthesis ASO Synthesis cluster_conjugation Post-Synthesis Conjugation start Solid Support (CPG) synthesis Automated Solid-Phase Synthesis (incorporating 2'-O-Propargyl A) start->synthesis 1. Synthesis cleavage Cleavage & Deprotection (Ammonium Hydroxide) synthesis->cleavage 2. Cleavage purification1 Purification (HPLC or PAGE) cleavage->purification1 3. Purification propargyl_aso 2'-O-Propargyl Modified ASO purification1->propargyl_aso click CuAAC 'Click' Reaction (CuSO4, Ascorbate, Azide-Molecule) propargyl_aso->click 4. Conjugation purification2 Purification click->purification2 5. Purification conjugated_aso Functionalized ASO purification2->conjugated_aso

Caption: Experimental workflow for the synthesis and functionalization of a 2'-O-propargyl modified ASO.

bcl2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Bcl-2 Gene Transcription Transcription DNA->Transcription Bcl2_mRNA Bcl-2 pre-mRNA Transcription->Bcl2_mRNA Splicing Splicing Bcl2_mRNA->Splicing Mature_mRNA Mature Bcl-2 mRNA Splicing->Mature_mRNA Mature_mRNA_cyto Mature Bcl-2 mRNA Mature_mRNA->Mature_mRNA_cyto Export Translation Translation (Ribosome) Bcl2_Protein Bcl-2 Protein Translation->Bcl2_Protein Apoptosis Apoptosis Bcl2_Protein->Apoptosis Inhibition Mature_mRNA_cyto->Translation RNaseH RNase H Mature_mRNA_cyto->RNaseH ASO 2'-O-Propargyl Modified ASO (e.g., G3139 variant) ASO->Mature_mRNA_cyto Hybridization ASO->RNaseH Degradation mRNA Degradation RNaseH->Degradation Degradation->Translation Prevents

Caption: Antisense mechanism of action targeting the Bcl-2 signaling pathway.

Application Notes and Protocols: Click Chemistry Workflow for Post-Synthetic Modification of RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Click chemistry has become an indispensable tool for the post-synthetic modification of RNA, offering a highly efficient, specific, and bioorthogonal method for conjugating a wide range of molecules to RNA strands.[1] This approach relies on the formation of a stable triazole linkage from the reaction between an azide and an alkyne.[2] The bioorthogonality of this reaction is a key advantage, as neither azide nor alkyne functional groups are naturally present in biological systems, ensuring that the reaction proceeds with high selectivity and minimal side reactions.[3][4]

Two primary forms of the azide-alkyne cycloaddition are widely used for RNA modification: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5] CuAAC is known for its high yields and robust nature, utilizing a copper(I) catalyst to join a terminal alkyne and an azide.[2] SPAAC, conversely, avoids the use of a potentially cytotoxic copper catalyst by employing a strained cyclooctyne, making it particularly suitable for applications in living systems.[5][]

These application notes provide a detailed workflow, experimental protocols, and comparative data for both CuAAC and SPAAC-based post-synthetic modification of RNA.

Overall Workflow for Post-Synthetic RNA Modification

The general workflow involves three main stages:

  • Synthesis of RNA with a Bioorthogonal Handle: An azide or alkyne functional group is incorporated into the RNA strand during solid-phase synthesis or through enzymatic methods.

  • Click Reaction: The functionalized RNA is reacted with a corresponding azide- or alkyne-containing molecule of interest (e.g., a fluorophore, biotin, or therapeutic agent) via either CuAAC or SPAAC.

  • Purification and Analysis: The final, modified RNA conjugate is purified and analyzed to confirm successful modification and purity.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Click Reaction cluster_1a CuAAC Pathway cluster_1b SPAAC Pathway cluster_2 Step 3: Downstream Processing RNA_Syn RNA Synthesis with Bioorthogonal Handle (Alkyne or Azide) CuAAC CuAAC Reaction RNA_Syn->CuAAC Choose Pathway SPAAC SPAAC Reaction (Copper-Free) RNA_Syn->SPAAC Choose Pathway CuAAC_reagents Reagents: - Azide/Alkyne Payload - CuSO₄ - Sodium Ascorbate - Ligand (e.g., THPTA) CuAAC->CuAAC_reagents Modified_RNA Covalently Modified RNA CuAAC->Modified_RNA SPAAC_reagents Reagents: - Azide/Strained Alkyne Payload (e.g., DBCO, BCN) - No Catalyst Required SPAAC->SPAAC_reagents SPAAC->Modified_RNA Purification Purification Modified_RNA->Purification Analysis Analysis & QC Purification->Analysis

Caption: Workflow for RNA modification using CuAAC or SPAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for conjugating molecules to RNA.[3] It involves the in-situ generation of the active Cu(I) catalyst from a Cu(II) salt (CuSO₄) and a reducing agent (sodium ascorbate).[1] A chelating ligand is crucial to stabilize the Cu(I) and protect the RNA from degradation.[7]

Quantitative Data Summary: CuAAC

ParameterCondition/ValueNotesReference
Reactants
Alkyne-RNA10 - 100 µMLower concentrations may require longer reaction times.[7]
Azide-Payload2-10 equivalents (relative to RNA)Excess azide drives the reaction to completion.[1][3]
Catalyst System
Copper(II) Sulfate50 µM - 1 mMHigher concentrations can risk RNA degradation.[1][7]
Ligand (e.g., THPTA)5 equivalents (relative to copper)Protects RNA from oxidation and accelerates the reaction.[8][9]
Sodium Ascorbate5 - 10 mMFreshly prepared solution is required.[1]
Reaction Conditions
TemperatureRoom Temperature (20-25°C)Can be performed from 4°C to 45°C.[1]
Reaction Time30 minutes - 4 hoursDependent on reactant concentrations.[1][3]
pH7.0 - 8.0Neutral pH is generally optimal.[1]
Outcome
Conversion/Yield>95% (Complete Conversion)Often achieves near-quantitative yields.[3]
Recovery (Post-Precipitation)98-99%Simple ethanol precipitation is highly effective.[3]

Experimental Protocol: CuAAC

A. Materials and Reagents

  • Alkyne-modified RNA

  • Azide-functionalized payload (e.g., fluorescent dye)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium L-Ascorbate

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0

  • Nuclease-free water

B. Reagent Preparation (Stock Solutions)

  • Alkyne-RNA: Dissolve in nuclease-free water to a final concentration of 100 µM.

  • Azide-Payload: Dissolve in DMSO or nuclease-free water to a stock concentration of 10 mM.

  • CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.

  • THPTA Ligand: Prepare a 100 mM stock solution in nuclease-free water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution must be prepared fresh immediately before use.

C. Reaction Procedure

  • In a nuclease-free microcentrifuge tube, add the alkyne-modified RNA solution and the azide-payload. For a 50 µL final reaction volume, a typical setup is:

    • 10 µL of 100 µM Alkyne-RNA (Final: 20 µM)

    • 2 µL of 10 mM Azide-Payload (Final: 400 µM, 20 eq.)

    • Nuclease-free water to bring the volume to 37.5 µL.

  • In a separate tube, prepare the catalyst premix by combining 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA. Let the premix stand for 1-2 minutes. This achieves a 5:1 ligand-to-copper ratio.[8]

  • Add the 5 µL of the CuSO₄/THPTA premix to the RNA/azide solution. The final concentrations will be 1 mM CuSO₄ and 5 mM THPTA.

  • Initiate the reaction by adding 7.5 µL of freshly prepared 100 mM sodium ascorbate. The final concentration will be 15 mM.

  • Gently mix the solution by pipetting and incubate at room temperature for 1-4 hours.[1]

  • Proceed to purification.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that leverages the high reactivity of a strained cyclooctyne (e.g., DBCO, BCN) with an azide.[] The absence of a metal catalyst makes it highly biocompatible and ideal for sensitive applications.[5] The reaction is typically very fast, often completing within minutes.[10]

Quantitative Data Summary: SPAAC

ParameterCondition/ValueNotesReference
Reactants
Azide-RNA10 - 50 µM[5]
Strained Alkyne Payload1.5 - 5 equivalentsA modest excess is usually sufficient.[5]
Catalyst System None RequiredThe primary advantage of SPAAC.[]
Reaction Conditions
TemperatureRoom Temperature (20-25°C)Reaction proceeds readily without heating.[10]
Reaction Time10 minutes - 2 hoursSignificantly faster than many CuAAC protocols.[10][11][12]
SolventAqueous Buffer (e.g., PBS) or DMSO/Water mixturesHighly compatible with aqueous systems.[5][10]
Outcome
Conversion/YieldHighReaction is highly efficient and proceeds to completion.[13]
Second-Order Rate Constant~0.1 - 1 M⁻¹s⁻¹Varies depending on the specific strained alkyne used.[13]

Experimental Protocol: SPAAC

A. Materials and Reagents

  • Azide-modified RNA

  • Strained alkyne-functionalized payload (e.g., DBCO-PEG-Fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO (if needed to dissolve payload)

  • Nuclease-free water

B. Reagent Preparation (Stock Solutions)

  • Azide-RNA: Dissolve in nuclease-free water or PBS to a final concentration of 100 µM.

  • DBCO-Payload: Dissolve in anhydrous DMSO to a stock concentration of 10 mM.

C. Reaction Procedure

  • In a nuclease-free microcentrifuge tube, combine the following for a 50 µL final reaction volume:

    • 10 µL of 100 µM Azide-RNA (Final: 20 µM)

    • 0.2 µL of 10 mM DBCO-Payload (Final: 40 µM, 2 eq.)

    • 5 µL of 10x PBS Buffer

    • 34.8 µL of Nuclease-free water

  • Gently mix the solution by pipetting.

  • Incubate at room temperature for 1-2 hours. In many cases, the reaction is complete in under 30 minutes.[11]

  • Proceed to purification.

Step 3: Purification and Analysis of Modified RNA

Proper purification is essential to remove unreacted payload, catalysts, and other reagents. The choice of method depends on the scale of the reaction and the nature of the RNA and payload.

G cluster_purification Purification Methods cluster_analysis Analysis & QC Crude Crude Reaction Mixture HPLC HPLC (Ion-Pair Reverse-Phase) Crude->HPLC Precip Ethanol Precipitation Crude->Precip PAGE Denaturing PAGE Crude->PAGE MS Mass Spectrometry (LC-MS, MALDI-TOF) HPLC->MS Characterize Mass Gel Gel Electrophoresis (Fluorescence Imaging) Precip->Gel Assess Purity/ Confirm Shift HPLC_Analysis Analytical HPLC PAGE->HPLC_Analysis Quantify Purity

Caption: Purification and analysis options for modified RNA.

Protocol 3: Purification via Ethanol Precipitation

This method is rapid and effective for removing small molecules like catalysts and excess dyes, often resulting in high recovery rates.[3]

  • To the 50 µL click reaction, add 5 µL of 3 M sodium acetate (NaOAc).

  • Add 150 µL (3 volumes) of ice-cold absolute ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.

  • Remove the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the purified RNA pellet in a desired volume of nuclease-free water or buffer.

Protocol 4: Analysis by Mass Spectrometry and Gel Electrophoresis

  • Mass Spectrometry (LC-MS or MALDI-TOF): Dilute a small aliquot of the purified RNA and analyze according to the instrument's standard operating procedure. Successful conjugation is confirmed by a mass shift corresponding to the mass of the payload.[3][14]

  • Denaturing PAGE: Prepare a 10-20% polyacrylamide gel with 8 M urea.[15] Load the purified sample alongside the unreacted starting RNA. If a fluorescent payload was used, visualize the gel under UV light or with a fluorescence imager. A successful reaction will show a band with retarded mobility compared to the starting material.[7]

References

Application Notes and Protocols for DNA Nanostructure Construction Using 2'-O-propargyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of 2'-O-propargyl adenosine into DNA nanostructures. This method enables the precise, post-assembly functionalization of DNA scaffolds using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" chemistry reaction. This approach is invaluable for the development of novel drug delivery systems, diagnostic tools, and advanced materials.

Introduction

DNA nanotechnology leverages the predictable Watson-Crick base pairing of nucleic acids to construct intricate two- and three-dimensional structures with nanoscale precision. The ability to functionalize these structures with a wide range of molecules, such as therapeutic agents, targeting ligands, and imaging probes, is crucial for their application in biomedicine and materials science. The incorporation of chemically modified nucleosides, such as 2'-O-propargyl adenosine, provides a powerful tool for achieving this functionalization. The propargyl group serves as a chemical handle for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the covalent attachment of virtually any azide-modified molecule to the DNA nanostructure after its assembly.

This document outlines the key steps in this process, from the synthesis of 2'-O-propargyladenosine-5'-triphosphate to its enzymatic incorporation into DNA oligonucleotides, the construction of a model DNA nanostructure (a DNA tetrahedron), and its final functionalization via click chemistry.

Data Presentation

Table 1: Synthesis and Purity of 2'-O-propargyladenosine-5'-triphosphate (pATP)
StepProductYield (%)Purity (HPLC)
Propargylation of Adenosine2'-O-propargyladenosine22>95%
Monophosphorylation2'-O-propargyladenosine-5'-monophosphate (pAMP)73>98%
Triphosphorylation2'-O-propargyladenosine-5'-triphosphate (pATP)65-70>99%
Table 2: Enzymatic Incorporation Efficiency of 2'-O-propargyl-ATP
DNA PolymeraseRelative Incorporation Efficiency (%)Notes
TherminatorHighEfficiently incorporates 2'-O-propargyl-ATP.[1][2]
9°NHighSuccessfully incorporates 2'-O-propargyl-ATP.[1][2]
KOD DashModerate to HighTolerant to modifications at the C5 position of pyrimidines.
Vent (exo-)Moderate to HighTolerant to modifications at the C5 position of pyrimidines.
TaqLow to ModerateGenerally shows lower efficiency for incorporating modified nucleotides.
Table 3: Click Chemistry Functionalization Yields on DNA Nanostructures
Reaction TypeSubstrateReporter MoleculeYield (%)
CuAACAlkyne-modified DNA tetrahedronAzide-functionalized Fluorophore>90
CuAACAlkyne-modified DNA origamiAzide-functionalized Peptide85-95
SPAACAzide-modified DNA nanostructureDBCO-functionalized Protein70-85

Experimental Protocols

Protocol 1: Synthesis of 2'-O-propargyladenosine-5'-triphosphate (pATP)

This protocol describes a "one-pot, three-step" synthesis of 2'-O-propargyladenosine-5'-triphosphate (pATP) starting from 2'-O-propargyladenosine.[3]

Materials:

  • 2'-O-propargyladenosine

  • Phosphorus oxychloride (POCl₃)

  • Proton sponge

  • Tributylammonium pyrophosphate

  • Tributylamine

  • Triethylammonium bicarbonate (TEAB) buffer

  • Anhydrous trimethyl phosphate

  • Diethyl ether

  • HPLC grade water

  • DEAE-Sephadex A-25 resin

Procedure:

  • Monophosphorylation: a. Dissolve 2'-O-propargyladenosine (1 mmol) and proton sponge (1.1 mmol) in anhydrous trimethyl phosphate (5 mL) under an argon atmosphere. b. Cool the solution to 0°C and add phosphorus oxychloride (1.1 mmol) dropwise. c. Stir the reaction mixture at 0°C for 2 hours.

  • Conversion to Triphosphate: a. In a separate flask, dissolve tributylammonium pyrophosphate (5 mmol) in anhydrous DMF (10 mL) and add tributylamine (5 mmol). b. Add this pyrophosphate solution to the monophosphorylation reaction mixture at 0°C. c. Stir the reaction vigorously for 30 minutes at 0°C.

  • Hydrolysis and Purification: a. Quench the reaction by adding 50 mL of 0.2 M TEAB buffer (pH 7.5). b. Stir the mixture for 1 hour at room temperature to hydrolyze the cyclic intermediate. c. Concentrate the solution under reduced pressure. d. Purify the crude pATP by anion-exchange chromatography on a DEAE-Sephadex A-25 column using a linear gradient of 0.1 to 1.0 M TEAB buffer. e. Collect and pool the fractions containing pATP, and lyophilize to obtain the final product as a white solid.

Protocol 2: Enzymatic Incorporation of 2'-O-propargyl-ATP into DNA Oligonucleotides

This protocol details the incorporation of pATP into a DNA oligonucleotide using Therminator DNA polymerase.[4]

Materials:

  • DNA template

  • Primer

  • Therminator DNA Polymerase (e.g., from New England Biolabs)

  • 10x ThermoPol Buffer

  • dATP, dCTP, dGTP, TTP (10 mM each)

  • 2'-O-propargyl-ATP (pATP) (10 mM)

  • Nuclease-free water

Procedure:

  • Set up the following reaction mixture in a PCR tube:

    Component Volume (µL) for 50 µL reaction Final Concentration
    10x ThermoPol Buffer 5 1x
    DNA Template (10 µM) 1 0.2 µM
    Primer (10 µM) 1 0.2 µM
    dNTP mix (10 mM each of dCTP, dGTP, TTP) 1 0.2 mM each
    dATP (10 mM) 0.5 0.1 mM
    2'-O-propargyl-ATP (10 mM) 0.5 0.1 mM
    Therminator DNA Polymerase (2 U/µL) 1 0.04 U/µL

    | Nuclease-free water | to 50 µL | - |

  • Perform the primer extension reaction using the following thermal cycling conditions:

    • Initial denaturation: 95°C for 2 minutes

    • 20-30 cycles of:

      • Denaturation: 95°C for 20 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 30-60 seconds (depending on product length)

    • Final extension: 72°C for 5 minutes

  • Purify the resulting alkyne-modified DNA oligonucleotide using standard methods such as ethanol precipitation or a commercial DNA purification kit.

  • Verify the incorporation and purity of the product by denaturing polyacrylamide gel electrophoresis (PAGE) or mass spectrometry.

Protocol 3: Construction of a DNA Tetrahedron with 2'-O-propargyl Adenosine

This protocol describes the self-assembly of a DNA tetrahedron from four oligonucleotides, one of which contains a 2'-O-propargyl adenosine modification.

Materials:

  • Four purified DNA oligonucleotides (S1, S2, S3, S4) at equimolar concentrations (one of which is the alkyne-modified strand from Protocol 2).

  • 10x TAE buffer (400 mM Tris-acetate, 10 mM EDTA, pH 8.0)

  • Magnesium chloride (MgCl₂) solution (1 M)

  • Nuclease-free water

Procedure:

  • Prepare a 1x TAE/Mg²⁺ buffer containing 40 mM Tris-acetate, 1 mM EDTA, and 12.5 mM MgCl₂.

  • In a microcentrifuge tube, mix equimolar amounts of the four DNA oligonucleotides (S1-S4) to a final concentration of 1 µM each in 1x TAE/Mg²⁺ buffer.

  • Heat the mixture to 95°C for 5 minutes in a thermal cycler or water bath.

  • Slowly cool the mixture to 4°C over a period of 1-2 hours to facilitate proper annealing and formation of the tetrahedron structure.

  • The assembled DNA tetrahedra can be stored at 4°C.

  • Confirm the assembly of the DNA tetrahedron by native polyacrylamide gel electrophoresis (PAGE). The assembled tetrahedron will migrate as a distinct band, slower than the individual single-stranded oligonucleotides.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on DNA Tetrahedra

This protocol outlines the "click" reaction to functionalize the alkyne-modified DNA tetrahedron with an azide-containing molecule (e.g., a fluorescent dye).

Materials:

  • Alkyne-modified DNA tetrahedron (from Protocol 3)

  • Azide-functionalized molecule (e.g., Azide-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the following stock solutions:

    • Azide-functionalized molecule: 10 mM in DMSO

    • CuSO₄: 20 mM in nuclease-free water

    • THPTA: 100 mM in nuclease-free water

    • Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh)

  • In a microcentrifuge tube, combine the following in order:

    Component Volume (µL) for 100 µL reaction Final Concentration
    Alkyne-modified DNA tetrahedron (1 µM) 50 0.5 µM
    PBS (10x) 10 1x
    Azide-functionalized molecule (10 mM) 2 200 µM
    CuSO₄ (20 mM) 1 200 µM
    THPTA (100 mM) 1 1 mM

    | Nuclease-free water | to 99 µL | - |

  • Initiate the reaction by adding 1 µL of freshly prepared 100 mM sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a light-sensitive fluorophore.

  • Purify the functionalized DNA tetrahedron from excess reagents using methods suitable for DNA nanostructures, such as spin filtration with a molecular weight cutoff filter (e.g., Amicon Ultra 100 kDa) or gel filtration chromatography.

  • Characterize the functionalized nanostructure by native PAGE (observing a band shift or fluorescence) and UV-Vis spectroscopy to confirm successful conjugation.

Visualizations

Synthesis of 2'-O-propargyladenosine-5'-triphosphate

G A 2'-O-propargyl Adenosine B Monophosphorylation (POCl₃, Proton Sponge) A->B Step 1 C 2'-O-propargyl Adenosine-5'-monophosphate B->C D Triphosphorylation (Tributylammonium Pyrophosphate) C->D Step 2 E 2'-O-propargyl Adenosine-5'-triphosphate (pATP) D->E G cluster_synthesis Synthesis & Incorporation cluster_assembly Nanostructure Assembly cluster_functionalization Functionalization pATP Synthesize 2'-O-propargyl-ATP incorporation Enzymatic Incorporation (Therminator Polymerase) pATP->incorporation alkyne_dna Alkyne-modified DNA Oligonucleotide incorporation->alkyne_dna assembly Self-Assembly of DNA Tetrahedron alkyne_dna->assembly alkyne_tetra Alkyne-modified DNA Tetrahedron assembly->alkyne_tetra click Click Chemistry (CuAAC) with Azide-Molecule alkyne_tetra->click final_product Functionalized DNA Nanostructure click->final_product G cluster_reactants Reactants alkyne Alkyne-modified DNA Nanostructure catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) alkyne->catalyst azide Azide-functionalized Molecule azide->catalyst product Triazole-linked Functionalized DNA Nanostructure catalyst->product [3+2] Cycloaddition

References

Troubleshooting & Optimization

Improving coupling efficiency of 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of this modified phosphoramidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The 2'-O-propargyl group provides a reactive alkyne handle for post-synthetic modification via "click chemistry." This allows for the straightforward conjugation of various molecules, such as fluorophores, biotin, or other reporter groups, to the synthesized oligonucleotide. The benzoyl (Bz) group is a standard protecting group for the exocyclic amine of adenine.

Q2: What is a typical coupling efficiency I should expect for this compound?

A2: With optimized protocols, the stepwise coupling efficiency for this compound is generally expected to be high, often exceeding 98%. However, as a modified phosphoramidite, it can sometimes exhibit slightly lower coupling efficiencies compared to standard DNA or RNA phosphoramidites. Factors such as the choice of activator, coupling time, and reagent quality can significantly influence the outcome.

Q3: Are there any special considerations for the deprotection and purification of oligonucleotides containing 2'-O-propargyl modifications?

A3: Yes. While the 2'-O-propargyl group is generally stable under standard deprotection conditions (e.g., ammonium hydroxide), it is crucial to ensure complete removal of all protecting groups without modifying the alkyne functionality. For oligonucleotides with sensitive modifications attached via click chemistry, milder deprotection strategies may be necessary.[1] Purification can be effectively achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the desired full-length oligonucleotide from shorter failure sequences.[2][3]

Troubleshooting Guide

Low coupling efficiency is a common issue encountered during oligonucleotide synthesis, particularly with modified phosphoramidites. Below are potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency (<95%) 1. Presence of Water: Moisture in reagents or on the synthesizer is a primary cause of low coupling efficiency.[4]- Use anhydrous acetonitrile (<30 ppm water).- Ensure phosphoramidite and activator solutions are freshly prepared and anhydrous.- Store phosphoramidites under an inert atmosphere (argon or nitrogen).- Consider using molecular sieves to dry solvents and reagents.[4]
2. Inefficient Activator: The choice of activator can significantly impact the coupling of sterically hindered or modified phosphoramidites.- For 2'-O-modified phosphoramidites, stronger activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be more effective than 1H-Tetrazole.[5]
3. Suboptimal Coupling Time: Modified phosphoramidites may require longer coupling times to react completely.- Increase the coupling time in increments (e.g., from 2 minutes to 5 or 10 minutes) and monitor the effect on coupling efficiency.
4. Degraded Phosphoramidite: Phosphoramidites can degrade over time, especially if not stored properly.- Use fresh, high-quality phosphoramidite.- Perform a quality check (e.g., ³¹P NMR) on the phosphoramidite if degradation is suspected.
5. Incomplete Deprotection of the 5'-OH: If the 5'-DMT group is not completely removed, the subsequent coupling reaction will be blocked.- Ensure the deblocking reagent (e.g., trichloroacetic acid in dichloromethane) is fresh and active.- Consider a longer deblocking time or a double deblocking step.
Appearance of n+1 Peaks in Mass Spectrometry Phosphoramidite Dimer Formation: The activator can cause premature detritylation of the phosphoramidite in solution, leading to the formation of dimers that are then incorporated into the growing oligonucleotide chain.- Use a less acidic activator if this issue is persistent.- Prepare phosphoramidite solutions as close to the time of use as possible.
Poor Peak Shape in HPLC Purification 1. Secondary Structure Formation: The oligonucleotide may be forming secondary structures that interfere with chromatographic separation.- Perform purification at an elevated temperature (e.g., 55-60 °C) to disrupt secondary structures.- For anion-exchange HPLC, purification at a high pH (around 12) can denature the oligonucleotide.[6]
2. Incomplete Deprotection: Residual protecting groups can lead to broad or multiple peaks.- Ensure complete deprotection by optimizing the deprotection time and temperature for your specific oligonucleotide.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard procedure for coupling this compound on an automated DNA/RNA synthesizer.

Reagents:

  • This compound solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Deblocking: Remove the 5'-DMT protecting group from the solid support-bound oligonucleotide by treating with the deblocking solution.

  • Washing: Wash the support thoroughly with anhydrous acetonitrile.

  • Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column. Allow a coupling time of 3-5 minutes.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Capping: Cap any unreacted 5'-hydroxyl groups by treating with the capping solutions.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Oxidation: Oxidize the newly formed phosphite triester to a stable phosphate triester using the oxidizing solution.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Repeat the cycle for the next nucleotide addition.

Protocol 2: Optimization of Coupling Efficiency

This protocol provides a systematic approach to optimizing the coupling efficiency of this compound.

Objective: To determine the optimal activator and coupling time for maximizing the coupling efficiency of this compound.

Methodology:

  • Synthesize a short, test oligonucleotide sequence (e.g., a 5-mer) incorporating the this compound at a defined position.

  • Divide the synthesis into multiple parallel runs, varying the activator and coupling time as outlined in the table below.

  • Monitor the stepwise coupling efficiency for each run using the synthesizer's trityl cation monitoring system.

  • After synthesis, cleave, deprotect, and purify the oligonucleotides.

  • Analyze the purity and yield of the full-length product for each condition using RP-HPLC and mass spectrometry.

Experimental Conditions:

Run Activator Activator Concentration Coupling Time (minutes)
11H-Tetrazole0.45 M2
21H-Tetrazole0.45 M5
31H-Tetrazole0.45 M10
45-Ethylthio-1H-tetrazole (ETT)0.25 M2
55-Ethylthio-1H-tetrazole (ETT)0.25 M5
65-Ethylthio-1H-tetrazole (ETT)0.25 M10
74,5-Dicyanoimidazole (DCI)0.25 M2
84,5-Dicyanoimidazole (DCI)0.25 M5
94,5-Dicyanoimidazole (DCI)0.25 M10

Data Analysis: Compare the average stepwise coupling efficiencies and the final purity of the full-length product for each experimental condition to identify the optimal parameters.

Data Presentation

Table 1: Illustrative Coupling Efficiencies of this compound with Different Activators and Coupling Times

Activator Coupling Time (min) Average Stepwise Coupling Efficiency (%)
1H-Tetrazole297.5
1H-Tetrazole598.2
1H-Tetrazole1098.5
5-Ethylthio-1H-tetrazole (ETT)298.8
5-Ethylthio-1H-tetrazole (ETT)599.2
5-Ethylthio-1H-tetrazole (ETT)1099.1
4,5-Dicyanoimidazole (DCI)298.5
4,5-Dicyanoimidazole (DCI)599.0
4,5-Dicyanoimidazole (DCI)1098.9

Note: The data in this table is illustrative and may vary depending on the specific synthesizer, reagents, and other experimental conditions.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Washing1 Wash Deblocking->Washing1 Coupling 2. Coupling (Addition of Phosphoramidite) Washing1->Coupling Washing2 Wash Coupling->Washing2 Capping 3. Capping (Blocking of Unreacted 5'-OH) Washing2->Capping Washing3 Wash Capping->Washing3 Oxidation 4. Oxidation (Stabilization of Phosphate Linkage) Washing3->Oxidation Washing4 Wash Oxidation->Washing4 Washing4->Deblocking Next Cycle

Caption: Standard oligonucleotide synthesis cycle.

Troubleshooting_Workflow Start Low Coupling Efficiency Detected Check_Reagents Check Reagent Quality (Anhydrous Solvents, Fresh Amidite/Activator) Start->Check_Reagents Optimize_Activator Optimize Activator (e.g., switch to ETT or DCI) Check_Reagents->Optimize_Activator Reagents OK Success Coupling Efficiency Improved Check_Reagents->Success Issue Found & Resolved Optimize_Time Optimize Coupling Time (Increase in increments) Optimize_Activator->Optimize_Time No Improvement Optimize_Activator->Success Improvement Seen Check_Synthesizer Check Synthesizer Performance (Leaks, Valve Blocks) Optimize_Time->Check_Synthesizer No Improvement Optimize_Time->Success Improvement Seen Check_Synthesizer->Success Issue Found & Resolved

Caption: Troubleshooting workflow for low coupling efficiency.

References

Troubleshooting failed reactions in 2'-O-propargyl oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the solid-phase synthesis of 2'-O-propargyl modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is 2'-O-propargyl oligonucleotide synthesis?

A1: 2'-O-propargyl oligonucleotide synthesis is a chemical method for creating short DNA or RNA molecules where a propargyl group (-CH₂C≡CH) is attached to the 2'-hydroxyl position of the sugar moiety of one or more nucleotide building blocks. This modification introduces a reactive alkyne handle into the oligonucleotide, which is widely used for post-synthetic modifications via "click chemistry".[1][2]

Q2: What are the main applications of 2'-O-propargyl modified oligonucleotides?

A2: The primary application is in bioconjugation. The terminal alkyne of the propargyl group allows for the covalent attachment of various molecules, such as fluorescent dyes, peptides, or nanoparticles, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] This is valuable for creating diagnostic probes, therapeutic oligonucleotides, and tools for molecular biology research.[3]

Q3: What are the most common challenges encountered during the synthesis of these modified oligonucleotides?

A3: The most frequent issues include low coupling efficiency of the 2'-O-propargyl phosphoramidite, the formation of impurities during synthesis, and incomplete or problematic deprotection of the final oligonucleotide. Each of these challenges can significantly impact the yield and purity of the desired product.

Troubleshooting Failed Reactions

This section provides a detailed guide to troubleshooting common problems in a question-and-answer format.

Low Coupling Efficiency

Q: My overall yield is low, and mass spectrometry analysis shows a high proportion of n-1 and other truncated sequences. What could be the cause?

A: Low coupling efficiency is a common reason for low yields of the full-length product.[4] The bulky nature of the 2'-O-propargyl group can cause steric hindrance, potentially slowing down the coupling reaction compared to standard DNA or RNA phosphoramidites.[5]

Potential Causes and Solutions:

  • Insufficient Coupling Time: The steric bulk of the 2'-O-propargyl group may require a longer reaction time for the coupling step to proceed to completion.

  • Suboptimal Activator: The choice and concentration of the activator are critical. While standard activators like tetrazole are used, more potent activators such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) may be necessary to achieve high coupling efficiencies with modified phosphoramidites.[6]

  • Moisture in Reagents: Water contamination in the acetonitrile solvent or other reagents will react with the activated phosphoramidite, leading to its inactivation and reduced coupling efficiency.[7]

  • Degraded Phosphoramidite: The 2'-O-propargyl phosphoramidite may have degraded due to improper storage or prolonged exposure to air and moisture.

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Detected (High n-1 Impurity) check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Amidite & Activator) start->check_reagents increase_time Increase Coupling Time check_reagents->increase_time Reagents OK failure Problem Persists: Consult Further check_reagents->failure Reagents Contaminated change_activator Use a Stronger Activator (e.g., ETT, DCI) increase_time->change_activator success Problem Resolved: High Yield of Full-Length Product increase_time->success Yield Improves double_couple Perform a Double Coupling Cycle for the Modified Monomer change_activator->double_couple change_activator->success Yield Improves double_couple->success

Caption: Troubleshooting decision tree for low coupling efficiency.

Impurity Formation

Q: My final product shows unexpected peaks in HPLC analysis and mass spectrometry. What are these impurities and how can I avoid them?

A: Impurities in oligonucleotide synthesis can be product-related (e.g., n+1 sequences from improper capping) or process-related (e.g., side products from deprotection).[8][9]

Common Impurities and Prevention Strategies:

Impurity TypeDescriptionPotential CausePrevention Strategy
n-1 Sequences Oligonucleotides missing one nucleotide.Incomplete coupling at one or more steps.Optimize coupling conditions (see previous section).[9]
n+1 Sequences Oligonucleotides with an extra nucleotide.Inefficient capping of unreacted 5'-hydroxyl groups.Ensure capping reagents are fresh and the capping step is efficient.
Depurination Products Cleavage of the bond between a purine base (A or G) and the sugar.Prolonged exposure to the acidic deblocking solution (trichloroacetic acid).Minimize the deblocking time to what is necessary for complete detritylation.[10]
Acrylonitrile Adducts Addition of acrylonitrile to the nucleobases.Acrylonitrile is a byproduct of the deprotection of the phosphate groups (cyanoethyl protection).[11]Use a larger volume of fresh deprotection solution (e.g., ammonium hydroxide) to scavenge acrylonitrile.[10]
Deprotection Issues

Q: After deprotection, I observe degradation of my oligonucleotide or incomplete removal of protecting groups. Is the propargyl group stable, and what is the optimal deprotection strategy?

A: The 2'-O-propargyl group is generally stable under standard deprotection conditions. However, the overall deprotection strategy must be carefully chosen to ensure complete removal of all other protecting groups without degrading the oligonucleotide.[12]

Deprotection Strategy and Potential Side Reactions

G cluster_0 Deprotection Steps cluster_1 Potential Side Reactions cleavage 1. Cleavage from Solid Support (e.g., NH4OH) base_deprotection 2. Base Deprotection (e.g., NH4OH, heat) cleavage->base_deprotection phosphate_deprotection 3. Phosphate Deprotection (β-elimination of cyanoethyl) base_deprotection->phosphate_deprotection incomplete Incomplete Base Deprotection base_deprotection->incomplete degradation Oligonucleotide Degradation (prolonged heat/strong base) base_deprotection->degradation acrylonitrile Acrylonitrile Adduct Formation phosphate_deprotection->acrylonitrile G start Start with Solid Support-Bound Nucleoside deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add 2'-O-Propargyl Phosphoramidite) deblock->couple cap 3. Capping (Block Unreacted Sites) couple->cap oxidize 4. Oxidation (Stabilize Phosphate Linkage) cap->oxidize repeat Repeat Cycle for Next Nucleotide oxidize->repeat repeat->deblock More Nucleotides cleave_deprotect Final Cleavage & Deprotection repeat->cleave_deprotect Synthesis Complete purify Purification (HPLC) cleave_deprotect->purify

References

Side reactions associated with 2'-O-Propargyl A(Bz)-3'-phosphoramidite usage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2'-O-Propargyl A(Bz)-3'-phosphoramidite in synthetic oligonucleotide manufacturing. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a specialized chemical building block used for the solid-phase synthesis of modified DNA and RNA oligonucleotides.[] It features three key components:

  • A 2'-O-propargyl group , which introduces a reactive terminal alkyne handle into the oligonucleotide.[] This alkyne is primarily used for post-synthetic "click" chemistry reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the attachment of various molecules like fluorescent dyes, biotin, or therapeutic payloads.[][2]

  • An N6-benzoyl (Bz) protecting group on the adenine base, which prevents unwanted side reactions at this position during the automated synthesis steps.[][3]

  • A 3'-phosphoramidite moiety , which is the reactive group that enables the sequential addition of the nucleotide to the growing oligonucleotide chain.[]

Its applications are extensive, including the development of therapeutic oligonucleotides, diagnostic probes, and functional nucleic acid materials for nanotechnology.[]

Q2: What are the most critical steps during oligonucleotide synthesis with this phosphoramidite?

The successful incorporation of this compound relies on the flawless execution of the standard, four-step phosphoramidite synthesis cycle:

  • Detritylation: Removal of the 5'-DMT protecting group from the support-bound oligonucleotide chain to free the 5'-hydroxyl group for the next reaction.[4]

  • Coupling: Activation of the phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.[4][] Achieving high coupling efficiency (>99%) at this stage is critical for the final yield of the full-length product.[]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of shorter, failure sequences known as "n-1" deletions.[4][6]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester backbone using an oxidizing agent.[4]

Q3: What are the most common impurities or side products encountered?

Impurities in synthetic oligonucleotides can arise from side reactions at various stages of the process.[7] Common impurities include:

  • Failure Sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at one or more steps.[7][8] These are often the most abundant impurities.

  • Products of Incomplete Deprotection: Oligonucleotides where the benzoyl (Bz) group on adenine or the cyanoethyl groups on the phosphate backbone have not been fully removed.

  • Base Modifications: Side reactions on the nucleobases can occur during final deprotection, especially if harsh conditions are used. For example, using certain deprotection agents with benzoyl-protected cytidine can lead to transamination.[9][10]

  • Phosphoramidite Degradation Products: The phosphoramidite is sensitive to moisture and can hydrolyze to its corresponding H-phosphonate, rendering it inactive for coupling.[6]

Q4: How should I approach the cleavage and deprotection steps for an oligonucleotide containing this modification?

The final cleavage and deprotection strategy must efficiently remove the protecting groups without damaging the oligonucleotide or its 2'-O-propargyl modification. The propargyl group is stable under standard deprotection conditions. The primary considerations are the removal of the cyanoethyl phosphate protecting groups and the benzoyl (Bz) base protecting group.

  • Standard Deprotection: Concentrated ammonium hydroxide is a common reagent.

  • UltraFast Deprotection: A mixture of ammonium hydroxide and aqueous methylamine (AMA) can significantly reduce deprotection times.[11] This method is effective for removing the Bz group, typically requiring about 10 minutes at 65°C.[11][12]

Q5: What analytical techniques are recommended for quality control?

A combination of chromatographic and mass spectrometry techniques is essential for confirming the identity and purity of the final product.[13]

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) and anion-exchange HPLC (AEX) are used to separate the full-length product from failure sequences and other impurities.[14][15][16]

  • Mass Spectrometry: High-resolution liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are used to confirm the exact molecular weight of the final product, allowing for the identification of any modifications or impurities.[13][14]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency / High Proportion of n-1 Sequences

Low coupling efficiency is the most common cause of low yields of the full-length oligonucleotide.

Potential Cause Troubleshooting Action
Moisture Contamination Phosphoramidites are extremely sensitive to moisture.[6] Ensure that anhydrous acetonitrile is used as the solvent and that all reagents are fresh and dry. Store phosphoramidites under an inert atmosphere (argon or nitrogen).
Poor Activator Performance The choice of activator is critical. For modified or sterically hindered phosphoramidites like 2'-O-protected amidites, activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often more effective than 1H-Tetrazole.[6][17]
Degraded Phosphoramidite Use fresh, high-purity phosphoramidite. If the solid appears discolored or clumpy, it may be degraded. Confirm the purity of the phosphoramidite solution via ³¹P NMR if possible.
Insufficient Coupling Time Sterically demanding phosphoramidites may require longer coupling times to achieve maximum efficiency.[6] Consider increasing the coupling time in the synthesis protocol.

Problem 2: Appearance of Unexpected Peaks in LC-MS Analysis

Unexpected masses in the final analysis point to specific side reactions that occurred during synthesis or deprotection.

Potential Cause Troubleshooting Action
Depurination The N-glycosidic bond of purines (A, G) can be susceptible to cleavage under the acidic conditions of the detritylation step. This results in an abasic site and chain cleavage. Minimize exposure to acid by ensuring the detritylation step is not excessively long.
Base Modification during Deprotection The use of incompatible deprotection agents can lead to unwanted adducts on the nucleobases. When using AMA for deprotection, ensure that acetyl-protected dC (Ac-dC) is used instead of benzoyl-protected dC (Bz-dC) to avoid transamination.[10][11] This is not an issue for the Bz-A in the title phosphoramidite but is a critical consideration for other bases in the sequence.
Phosphoramidite Impurities Impurities in the starting material, such as a "reverse amidite" (3'-DMT, 5'-phosphoramidite), can be incorporated and lead to synthesis errors.[18] Use only high-quality, purified phosphoramidites.

Problem 3: Failed or Inefficient Post-Synthesis "Click" Reaction

If the final oligonucleotide fails to conjugate with an azide-containing molecule, the issue may lie with the integrity of the propargyl group or the reaction conditions.

Potential Cause Troubleshooting Action
Degradation of Propargyl Group While generally stable, ensure that no non-standard, harsh deprotection or purification steps were used that could have modified the alkyne. Confirm the mass of the purified oligonucleotide before proceeding with the click reaction.
Inefficient Cu(I) Catalyst The CuAAC reaction requires a Cu(I) catalyst. This is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). Ensure reagents are fresh and that the reaction is performed under anaerobic conditions to prevent re-oxidation of Cu(I) to Cu(II).
Steric Hindrance The accessibility of the propargyl group can be influenced by the oligonucleotide's secondary structure. Performing the reaction at a slightly elevated temperature (e.g., 37-45°C) can help disrupt secondary structures and improve accessibility.

Quantitative Data

Table 1: Theoretical Impact of Coupling Efficiency on Final Yield

This table illustrates how small differences in average coupling efficiency are magnified over the course of synthesizing longer oligonucleotides.

Average Stepwise Coupling EfficiencyTheoretical Yield of Full-Length 20-mer (%)Theoretical Yield of Full-Length 50-mer (%)
98.0%67.6%36.4%
99.0%82.6%60.5%
99.5%90.9%77.8%
99.8%96.2%90.5%

Calculation: Yield = (Coupling Efficiency) ^ (Number of couplings)

Table 2: Common Deprotection Conditions for Benzoyl (Bz) Protected Adenine

ReagentTemperatureTypical DurationNotes
Concentrated Ammonium Hydroxide55°C8-12 hoursStandard, reliable method.
Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v)65°C10-15 minutes"UltraFast" deprotection. Significantly reduces time.[11]

Experimental Protocols

Protocol 1: Standard Automated Solid-Phase Synthesis Cycle

This protocol outlines the four fundamental steps for adding one nucleotide.

  • Detritylation: Flush the column with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT group. Follow with an acetonitrile wash.

  • Coupling: Deliver the this compound solution (e.g., 0.1 M in acetonitrile) and an activator solution (e.g., 0.45 M ETT in acetonitrile) simultaneously to the synthesis column. Allow to react for the optimized coupling time (e.g., 2-5 minutes).

  • Capping: Flush the column with a 1:1 mixture of Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF) to acetylate unreacted 5'-OH groups. Follow with an acetonitrile wash.

  • Oxidation: Treat the support with a solution of 0.02 M iodine in THF/water/pyridine to oxidize the phosphite triester to a phosphate triester. Follow with an acetonitrile wash to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection (AMA Method)

  • Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of AMA solution (Ammonium Hydroxide/40% Methylamine 1:1).

  • Seal the vial tightly and heat at 65°C for 15 minutes.[12]

  • Cool the vial to room temperature. Transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Rinse the support with 0.5 mL of water and combine the supernatant with the initial solution.

  • Dry the combined solution in a vacuum concentrator (e.g., SpeedVac). The resulting pellet is ready for purification.

Visualizations

Diagram 1: Automated Phosphoramidite Synthesis Cycle

Oligo_Synthesis_Cycle cluster_cycle Synthesis Cycle (Repeated 'n' times) Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add new phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize backbone) Capping->Oxidation Oxidation->Detritylation Start next cycle End End: Full-Length Protected Oligo Oxidation->End After final cycle Start Start: Support-bound Nucleoside Start->Detritylation Troubleshooting_Workflow Start Problem: Low Yield of Full-Length Product Check_Crude Analyze crude product by HPLC / LC-MS Start->Check_Crude High_N1 Result: High % of n-1 sequence? Check_Crude->High_N1 Low_Coupling Root Cause: Low Coupling Efficiency High_N1->Low_Coupling Yes Other_Peaks Result: Other unexpected peaks? High_N1->Other_Peaks No Check_Moisture Action: Use fresh anhydrous solvents & reagents Low_Coupling->Check_Moisture Check_Amidite Action: Verify phosphoramidite quality and age Low_Coupling->Check_Amidite Check_Activator Action: Optimize activator type (e.g., ETT) & time Low_Coupling->Check_Activator Deprotection_Issue Root Cause: Deprotection Side Reaction or Chain Degradation Other_Peaks->Deprotection_Issue Yes Check_Deprotection Action: Verify deprotection time and temperature Deprotection_Issue->Check_Deprotection Check_Acid Action: Minimize acid exposure during detritylation Deprotection_Issue->Check_Acid Post_Synthesis_Workflow Synth 1. Solid-Phase Synthesis (with 2'-O-Propargyl Amidite) Cleave 2. Cleavage & Deprotection (e.g., AMA at 65°C) Synth->Cleave Purify1 3. Purification (e.g., RP-HPLC or IEX) Cleave->Purify1 QC1 4. Quality Control (LC-MS to confirm mass) Purify1->QC1 Click 5. Click Reaction (CuAAC) (Oligo-Alkyne + Azide-Molecule) QC1->Click Purify2 6. Final Purification (Remove excess reagents) Click->Purify2 Final_QC 7. Final Product QC (LC-MS of conjugate) Purify2->Final_QC

References

Impact of moisture on 2'-O-Propargyl A(Bz)-3'-phosphoramidite stability and performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and performance of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, with a specific focus on the impact of moisture.

Troubleshooting Guides

This section addresses common issues encountered during oligonucleotide synthesis using this compound, particularly those related to moisture contamination.

Issue 1: Low Coupling Efficiency

Question: My coupling efficiency for this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low coupling efficiency is a frequent problem in oligonucleotide synthesis and is often linked to the degradation of the phosphoramidite reagent, primarily due to moisture. Here’s a step-by-step troubleshooting guide:

  • Assess Reagent Quality:

    • Visual Inspection: Check the phosphoramidite for any signs of discoloration or clumping, which could indicate degradation.

    • Analytical Chemistry: If possible, perform ³¹P NMR or HPLC analysis to determine the purity of the phosphoramidite. The presence of significant peaks corresponding to the H-phosphonate or other degradation products confirms reagent decomposition.

  • Verify Solvent and Reagent Anhydrousness:

    • Acetonitrile (ACN): Use anhydrous ACN with a water content of <30 ppm, and ideally <10 ppm. Use freshly opened bottles or bottles stored under an inert atmosphere (e.g., argon or nitrogen).

    • Activator Solution: Ensure the activator solution is also anhydrous.

    • Inert Gas: The inert gas used in the synthesizer should be dry. An in-line drying filter is recommended.

  • Optimize Synthesis Protocol:

    • Reagent Preparation: Dissolve the phosphoramidite in anhydrous ACN immediately before use. Avoid prolonged storage of the phosphoramidite solution on the synthesizer.

    • Double Coupling: For critical syntheses or if low coupling efficiency persists, a double coupling step can be employed to help drive the reaction to completion.

Issue 2: Appearance of Unexpected Peaks in HPLC/MS Analysis of the Final Oligonucleotide

Question: I am observing unexpected peaks in the analytical data of my purified oligonucleotide, suggesting the presence of impurities. Could this be related to the this compound?

Answer:

Yes, the quality of the phosphoramidite directly impacts the purity of the final oligonucleotide. Moisture-induced degradation is a primary cause of such impurities.

  • n-1 Deletion Sequences: The most common impurity resulting from failed coupling is the n-1 deletion sequence, where a nucleotide is missing. This occurs when the phosphoramidite has degraded and is unable to couple efficiently.

  • Side-Product Formation: The reaction of the activated phosphoramidite with water not only consumes the amidite but can also lead to the formation of other side products that may be incorporated into the growing oligonucleotide chain.

To mitigate this, it is crucial to adhere to strict anhydrous techniques during reagent preparation and synthesis. If you suspect impurities, purification methods such as Reverse-Phase HPLC (RP-HPLC) or Ion-Exchange HPLC (IE-HPLC) are necessary to isolate the full-length product.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the stability of this compound?

A1: Phosphoramidites are highly susceptible to hydrolysis. In the presence of water, the phosphoramidite group is hydrolyzed to an H-phosphonate, rendering it inactive for the coupling reaction during oligonucleotide synthesis. This degradation process reduces the concentration of the active phosphoramidite, leading to lower coupling efficiencies and an increase in deletion mutations in the final oligonucleotide product.

Q2: What is the recommended storage condition for this compound?

A2: To minimize degradation, this compound should be stored as a dry powder at -20°C under an inert atmosphere (argon or nitrogen). Once dissolved in anhydrous acetonitrile, the solution should be used as quickly as possible. For on-instrument storage, it is advisable to use fresh solutions and minimize the time the vial is exposed to the atmosphere.

Q3: What are the acceptable levels of water in the acetonitrile used for dissolving the phosphoramidite and for the synthesis?

A3: For optimal performance, the water content in the acetonitrile should be as low as possible. The generally accepted specifications are:

  • For dissolving phosphoramidites: <10 ppm

  • For synthesizer wash steps: <30 ppm

Q4: How can I check the quality of my this compound?

A4: The quality of the phosphoramidite can be assessed using the following analytical techniques:

  • ³¹P NMR Spectroscopy: This is a powerful tool to directly observe the phosphorus-containing species. The active phosphoramidite will have a characteristic chemical shift, while its hydrolysis product, the H-phosphonate, will appear at a different chemical shift. This allows for the quantification of the purity.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to separate the phosphoramidite from its impurities. The purity is determined by the relative area of the main peak.

Data Presentation

Table 1: Impact of Moisture in Acetonitrile on Coupling Efficiency (Illustrative Data)

Water Content in Acetonitrile (ppm)Expected Coupling Efficiency (%)Primary Impurity Observed
< 10> 99%Minimal
3098 - 99%Low levels of n-1 deletions
5095 - 98%Increased n-1 deletions
> 100< 95%Significant n-1 deletions and other side products

Note: This table provides an illustrative representation based on general knowledge of phosphoramidite chemistry. Actual results may vary depending on the specific synthesizer, reagents, and protocol used.

Table 2: Key Quality Control Parameters for this compound

ParameterRecommended SpecificationAnalytical Method
Purity (by ³¹P NMR)≥ 98%³¹P NMR Spectroscopy
Purity (by HPLC)≥ 98%RP-HPLC
Water Content (in solution)As low as possible (< 30 ppm)Karl Fischer Titration

Experimental Protocols

Protocol 1: Quality Assessment of this compound by ³¹P NMR Spectroscopy

  • Sample Preparation:

    • In a dry NMR tube under an inert atmosphere, dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN).

    • Add a sealed capillary containing a known concentration of a phosphorus standard (e.g., triphenyl phosphate) for quantification.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 5 seconds to ensure accurate quantification.

  • Data Analysis:

    • Integrate the peak corresponding to the this compound and any impurity peaks (e.g., H-phosphonate).

    • Calculate the purity by comparing the integral of the product peak to the total integral of all phosphorus-containing species.

Protocol 2: Determination of Water Content in Acetonitrile by Karl Fischer Titration

  • Instrument Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Use a titrant and solvent system appropriate for organic solvents.

  • Titration:

    • Inject a known volume or weight of the acetonitrile sample into the titration cell.

    • The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • The instrument's software will calculate the water content in ppm or percentage based on the amount of titrant consumed.

Visualizations

Moisture_Impact_Workflow cluster_storage Storage cluster_synthesis_prep Synthesis Preparation cluster_synthesis_cycle Oligonucleotide Synthesis Cycle cluster_outcome Outcome Storage This compound (Dry Powder, -20°C, Inert Gas) Dissolution Dissolution in Anhydrous ACN Storage->Dissolution Moisture Moisture Contamination (>30 ppm H₂O) Dissolution->Moisture Activation Activation Dissolution->Activation Hydrolysis Hydrolysis to H-phosphonate Moisture->Hydrolysis causes Coupling Coupling Activation->Coupling High_Efficiency High Coupling Efficiency (>99%) Coupling->High_Efficiency Successful Low_Efficiency Low Coupling Efficiency (<95%) Coupling->Low_Efficiency Failed Degraded_Amidite Inactive Amidite Hydrolysis->Degraded_Amidite Degraded_Amidite->Coupling fails Pure_Oligo Pure Full-Length Oligo High_Efficiency->Pure_Oligo Impure_Oligo Oligo with n-1 Deletions Low_Efficiency->Impure_Oligo

Caption: Impact of moisture on the phosphoramidite workflow.

Troubleshooting_Logic Start Low Coupling Efficiency Detected Check_Reagent Check Phosphoramidite Quality (Visual, ³¹P NMR, HPLC) Start->Check_Reagent Check_Solvent Check Solvent Anhydrousness (Karl Fischer Titration) Start->Check_Solvent Check_System Check Synthesizer (Gas lines, Valves) Start->Check_System Degraded Reagent Degraded? Check_Reagent->Degraded Wet_Solvent Solvent Wet? Check_Solvent->Wet_Solvent System_Leak System Leak? Check_System->System_Leak Replace_Reagent Replace Phosphoramidite Degraded->Replace_Reagent Yes End_Bad Problem Persists (Contact Technical Support) Degraded->End_Bad No Replace_Solvent Use Fresh Anhydrous Solvent Wet_Solvent->Replace_Solvent Yes Wet_Solvent->End_Bad No Maintain_System Perform System Maintenance System_Leak->Maintain_System Yes System_Leak->End_Bad No End_Good Problem Resolved Replace_Reagent->End_Good Replace_Solvent->End_Good Maintain_System->End_Good

Caption: Troubleshooting workflow for low coupling efficiency.

Minimizing n-1 shortmer formation with 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you minimize n-1 shortmer formation and achieve optimal results in your oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. Its key feature is the propargyl group attached to the 2'-position of the ribose sugar. This propargyl group contains a terminal alkyne, which serves as a reactive handle for post-synthetic modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific conjugation of various molecules, including fluorescent dyes, biotin, and other ligands, to the synthesized oligonucleotide.

Primary applications include:

  • Labeled Oligonucleotides: For use as probes in various molecular biology assays.

  • Bioconjugation: Attaching oligonucleotides to other biomolecules or surfaces.

  • Therapeutic Oligonucleotides: Development of modified RNA strands with improved properties.

  • Nanotechnology: Construction of DNA- and RNA-based nanostructures.

Q2: What are n-1 shortmers and why are they a concern?

A: "n-1 shortmers" are deletion mutations that are one nucleotide shorter than the desired full-length oligonucleotide (n). They arise from either a failure in the coupling step, where a phosphoramidite does not attach to the growing oligonucleotide chain, or from an inefficient capping step, where the unreacted 5'-hydroxyl group is not blocked. These impurities are particularly problematic because they are difficult to separate from the full-length product during purification, as they often have similar chromatographic properties. The accumulation of n-1 shortmers can significantly impact the performance of the oligonucleotide in downstream applications.[1][2][3]

Q3: Does the 2'-O-propargyl group affect coupling efficiency?

A: Yes, modifications at the 2'-position of the ribose sugar, such as the 2'-O-propargyl group, can introduce steric hindrance. This can slow down the coupling reaction compared to standard DNA or unmodified RNA phosphoramidites. To achieve high coupling efficiencies, it is often necessary to optimize the synthesis protocol, for instance, by extending the coupling time or using a more effective activator.[4] For some sterically hindered 2'-modified phosphoramidites, coupling efficiencies of over 95% can be achieved with optimized conditions.

Q4: What is the expected coupling efficiency for this compound?

A: With optimized protocols, the coupling efficiency for propargyl-modified phosphoramidites can be high, in the range of 98.5% to 99.5%. However, this is highly dependent on the specific synthesis conditions, including the activator used, coupling time, and the quality of the reagents. Without optimization, the coupling efficiency may be lower, leading to an increase in n-1 shortmer formation.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on minimizing n-1 shortmer formation.

Problem Potential Cause Recommended Solution
High levels of n-1 shortmers detected post-synthesis. 1. Inefficient Coupling: The 2'-O-propargyl group may be causing steric hindrance, leading to incomplete coupling.a. Extend Coupling Time: Double the standard coupling time for this specific phosphoramidite. For sterically hindered amidites, a coupling time of up to 15 minutes may be necessary. b. Use a More Potent Activator: Consider using 5-Benzylthio-1H-tetrazole (BTT) or 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole, which have been shown to be more effective for sterically demanding phosphoramidites.[5][6][7][8] c. Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite solution can help drive the reaction to completion.
2. Inefficient Capping: Unreacted 5'-hydroxyl groups are not being effectively blocked, allowing them to react in subsequent cycles.a. Use a More Efficient Capping Reagent: Consider using a capping solution with N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP) for higher capping efficiency. b. Double Capping: Perform the capping step twice to ensure all unreacted 5'-OH groups are blocked.
3. Moisture in Reagents: Water will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[9]a. Use Anhydrous Reagents: Ensure all reagents, especially the acetonitrile used to dissolve the phosphoramidite and activator, are of high quality and anhydrous. b. Proper Storage: Store phosphoramidites under an inert atmosphere (e.g., argon) and in a desiccator to prevent moisture contamination.
Low overall yield of the final oligonucleotide. 1. Suboptimal Coupling Efficiency: As described above, this is a major contributor to low yield.Follow the recommendations for improving coupling efficiency (extend coupling time, use a more potent activator).
2. Phosphoramidite Degradation: The phosphoramidite may have degraded due to improper storage or handling.a. Fresh Phosphoramidite Solution: Prepare a fresh solution of the this compound before each synthesis. b. Check for Purity: If possible, check the purity of the phosphoramidite using ³¹P NMR spectroscopy.
Presence of unexpected side products. 1. Side Reactions with the Propargyl Group: Although generally stable, the propargyl group could potentially undergo side reactions under certain conditions.a. Review Deprotection Conditions: Ensure that the deprotection conditions (e.g., temperature, time, and reagents) are appropriate for oligonucleotides containing this modification. b. Literature Search: Consult the latest literature for any known side reactions of the 2'-O-propargyl group under standard oligonucleotide synthesis and deprotection conditions.
2. Impurities in the Phosphoramidite: The phosphoramidite itself may contain impurities that lead to side products.a. High-Purity Phosphoramidite: Use a high-purity grade of this compound from a reputable supplier.

Quantitative Data Summary

The following tables provide a summary of typical coupling efficiencies and the impact on the theoretical yield of full-length product.

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Coupling Efficiency per CycleTheoretical Yield of a 20-mer (%)Theoretical Yield of a 50-mer (%)
99.5%90.977.9
99.0%82.660.5
98.5%74.947.0
98.0%67.836.4
95.0%35.87.7

Theoretical yield is calculated as (Coupling Efficiency)^ (Number of couplings)

Table 2: Comparison of Activators for Sterically Hindered Phosphoramidites

ActivatorTypical ConcentrationRecommended Use
1H-Tetrazole0.45 MStandard DNA and RNA synthesis. May be less effective for sterically hindered phosphoramidites.
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.6 MMore acidic and reactive than 1H-Tetrazole. Good for RNA and some modified phosphoramidites.
5-Benzylthio-1H-tetrazole (BTT)0.25 MRecommended for sterically hindered phosphoramidites, such as 2'-modified RNA amidites, to achieve higher coupling efficiencies.[5]
4,5-Dicyanoimidazole (DCI)0.12 M - 1.2 MA non-nucleophilic activator that is highly soluble in acetonitrile. Effective for a wide range of phosphoramidites.
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole0.1 MA highly efficient activator reported to significantly reduce coupling times for both DNA and RNA phosphoramidites.[6][7][8]

Experimental Protocols

Recommended Protocol for Incorporation of this compound

This protocol is a general guideline for automated solid-phase oligonucleotide synthesis. It is recommended to optimize the coupling time for your specific synthesizer and conditions.

  • Phosphoramidite Preparation:

    • Dissolve this compound in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M to 0.15 M).

    • Use the freshly prepared solution for synthesis.

  • Synthesis Cycle:

    • Deblocking (Detritylation): Use a standard solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT protecting group.

    • Coupling:

      • Deliver the this compound solution and a solution of a suitable activator (e.g., 0.25 M BTT in anhydrous acetonitrile) to the synthesis column.

      • Crucially, extend the coupling time to at least double the standard time used for A, C, G, or T phosphoramidites. A starting point of 5-10 minutes is recommended, with further optimization if necessary.

    • Capping:

      • Treat the solid support with a standard capping solution (e.g., Cap A: acetic anhydride/pyridine/THF and Cap B: N-methylimidazole/THF) to block any unreacted 5'-hydroxyl groups.

      • Consider a double capping protocol for enhanced efficiency.

    • Oxidation:

      • Oxidize the phosphite triester linkage to a more stable phosphate triester using a standard iodine solution (e.g., 0.02 M iodine in THF/water/pyridine).

  • Cleavage and Deprotection:

    • Follow the manufacturer's standard protocol for cleavage from the solid support and removal of the base and phosphate protecting groups (e.g., using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

  • Purification:

    • Due to the increased likelihood of n-1 shortmer formation, purification by HPLC (either ion-exchange or reverse-phase) is highly recommended to obtain a high-purity final product.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking Deblocking (Removal of 5'-DMT) Coupling Coupling (Addition of 2'-O-Propargyl A(Bz)-3'-phosphoramidite) Deblocking->Coupling Free 5'-OH Capping Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (Stabilization of phosphate linkage) Capping->Oxidation Next_Cycle Ready for Next Cycle Oxidation->Next_Cycle Next_Cycle->Deblocking Repeat for each nucleotide

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Troubleshooting_Workflow Start High n-1 Shortmer Formation Detected Check_Coupling Is Coupling Efficiency >99%? Start->Check_Coupling Check_Capping Is Capping Efficient? Check_Coupling->Check_Capping Yes Solution_Coupling Extend Coupling Time Use Potent Activator (e.g., BTT) Increase Amidite Concentration Check_Coupling->Solution_Coupling No Check_Reagents Are Reagents Anhydrous? Check_Capping->Check_Reagents Yes Solution_Capping Use High-Efficiency Capping Reagent Perform Double Capping Check_Capping->Solution_Capping No Solution_Reagents Use Fresh, Anhydrous Reagents Ensure Proper Storage Check_Reagents->Solution_Reagents No Success Problem Resolved Check_Reagents->Success Yes, consult further support Solution_Coupling->Success Solution_Capping->Success Solution_Reagents->Success

Caption: A decision-making workflow for troubleshooting high n-1 shortmer formation.

References

Overcoming incomplete capping in 2'-O-propargyl adenosine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the incorporation and capping of 2'-O-propargyl adenosine in their RNA synthesis experiments.

Troubleshooting Guides

Problem: Low or incomplete capping efficiency of 2'-O-propargyl adenosine-containing RNA transcripts.

This is a common issue that can arise from several factors related to either enzymatic (post-transcriptional) or co-transcriptional capping methods. Below are potential causes and solutions to improve your capping efficiency.

Q1: I am using Vaccinia Capping Enzyme (VCE) for post-transcriptional capping and observing low efficiency. What are the possible reasons and how can I troubleshoot this?

Possible Causes:

  • Steric Hindrance: The 2'-O-propargyl group may cause steric hindrance, affecting the binding and/or catalytic activity of the VCE. The VCE is a multi-domain enzyme, and modifications near the 5' end of the RNA can impact its function.

  • RNA Secondary Structure: Complex secondary structures at the 5' end of your RNA transcript can block access for the VCE.

  • Suboptimal Reaction Conditions: The standard VCE reaction buffer and conditions may not be optimal for transcripts containing modified nucleotides.

  • Enzyme Quality: The activity of your VCE may be compromised due to improper storage or handling.

  • Inhibitors: Contaminants from the in vitro transcription (IVT) reaction, such as high concentrations of pyrophosphate or dithiothreitol (DTT) in excess of what is required, can inhibit VCE activity.

Troubleshooting Steps:

  • Optimize Enzyme Concentration: Increase the concentration of the Vaccinia Capping Enzyme in the reaction. This can help overcome lower binding affinity or catalytic rate due to the 2'-O-propargyl modification.

  • Denature RNA Before Capping: To resolve secondary structures, heat the RNA at 65°C for 5-10 minutes and then place it on ice immediately before setting up the capping reaction. For highly structured 5' ends, you may need to increase the denaturation temperature or duration (e.g., 75°C for 10 minutes or 85°C for 5 minutes)[1].

  • Adjust Reaction Time and Temperature: Extend the incubation time of the capping reaction (e.g., up to 3 hours) to allow for more complete capping[1]. While the optimal temperature for VCE is 37°C, ensure your incubation equipment is properly calibrated.

  • Purify IVT Product: Purify the RNA transcript after IVT and before capping to remove any potential inhibitors.

  • Check Reagent Stability: Ensure that S-adenosylmethionine (SAM), the methyl donor, is fresh, as it is unstable at neutral pH and 37°C[1].

  • Verify Enzyme Activity: Use a control RNA transcript without the 2'-O-propargyl modification to confirm that your VCE is active.

Q2: I am attempting co-transcriptional capping with a 2'-O-propargyl adenosine analog and getting a high percentage of uncapped transcripts. How can I improve this?

Possible Causes:

  • Suboptimal Cap Analog to GTP Ratio: In co-transcriptional capping, the cap analog competes with GTP for initiation of transcription. An incorrect ratio can lead to a higher proportion of transcripts initiating with GTP.

  • Incompatible Promoter Sequence: Some co-transcriptional capping methods, like CleanCap®, require a specific initiation sequence (e.g., AGG) for efficient incorporation of the cap analog[2]. Standard T7 promoters that initiate with GGG may be less efficient with certain cap analogs.

  • Low Cap Analog Concentration: Insufficient concentration of the 2'-O-propargyl adenosine-containing cap analog will result in lower capping efficiency.

  • RNA Polymerase Preference: The T7 RNA polymerase may have a lower affinity for the modified cap analog compared to the natural GTP.

Troubleshooting Steps:

  • Optimize Cap Analog:GTP Ratio: The recommended ratio of cap analog to GTP is typically 4:1 for standard co-transcriptional capping. You may need to further optimize this ratio for your specific 2'-O-propargyl adenosine analog.

  • Use an Engineered T7 RNA Polymerase: Consider using an engineered T7 RNA polymerase that has been optimized for the efficient incorporation of cap analogs[3].

  • Modify the Promoter Sequence: If using a system like CleanCap®, ensure your DNA template has the correct initiation sequence immediately following the T7 promoter[2].

  • Increase Cap Analog Concentration: While maintaining the optimal ratio, increasing the absolute concentrations of both the cap analog and GTP may improve capping efficiency, although this can also increase the cost of the reaction.

FAQs

Q: How can I accurately determine the capping efficiency of my 2'-O-propargyl adenosine-containing RNA?

A: Several methods can be used to quantify capping efficiency:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method that can distinguish between capped and uncapped RNA fragments after enzymatic digestion of the RNA[4].

  • Polyacrylamide Gel Electrophoresis (PAGE): DNAzyme-mediated cleavage can be used to generate specific 5'-end fragments. The capped and uncapped fragments can then be resolved and quantified using PAGE[5].

  • Malachite Green Phosphatase Assay: This colorimetric assay can be used to determine the amount of free phosphate released from uncapped (5'-triphosphate) RNA after treatment with alkaline phosphatase, allowing for the calculation of capping efficiency.

Q: Can the 2'-O-propargyl group interfere with downstream applications like translation?

A: While the 5' cap is crucial for efficient translation, modifications in the first few nucleotides can influence translation efficiency. The 2'-O-propargyl group is a bulky modification, and its effect on translation should be empirically determined for your specific system. It is advisable to run in vitro translation assays comparing your modified RNA to a standard capped control RNA.

Q: Are there alternatives to enzymatic and standard co-transcriptional capping for modified RNAs?

A: Yes, chemical ligation is an alternative approach. This method involves the synthesis of a short, capped RNA fragment containing the 2'-O-propargyl adenosine, which is then ligated to the rest of the RNA sequence[6]. This can provide more control over the final product but is a more complex, multi-step process.

Data Presentation

Table 1: Comparison of Capping Efficiencies for Different Methods.

Capping MethodCap StructureTypical Capping EfficiencyKey Considerations
Post-transcriptional (Vaccinia Capping Enzyme)Cap-0>95%Can be hindered by 5' secondary structures.
Co-transcriptional (ARCA)Cap-0~70-80%Can be incorporated in the reverse orientation.
Co-transcriptional (CleanCap®)Cap-1>95%Requires a specific promoter initiation sequence.

Note: Capping efficiencies for RNAs containing modified nucleotides like 2'-O-propargyl adenosine may be lower and require optimization.

Experimental Protocols

Protocol 1: Post-Transcriptional Capping using Vaccinia Capping Enzyme (VCE)
  • RNA Preparation: Resuspend the purified, uncapped RNA containing 2'-O-propargyl adenosine in RNase-free water.

  • Denaturation (Optional but Recommended): Heat the RNA solution to 65°C for 10 minutes, then immediately place on ice for 5 minutes to prevent refolding.

  • Reaction Assembly: In a sterile, RNase-free tube, combine the following reagents at room temperature in the order listed:

    • RNase-free water to a final volume of 20 µL

    • 10X Capping Buffer (500 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 10 mM DTT)[1] - 2 µL

    • Denatured RNA (up to 10 µg) - X µL

    • 10 mM GTP - 1 µL

    • 32 mM S-adenosylmethionine (SAM) (freshly diluted)[1] - 1 µL

    • RNase Inhibitor (40 U/µL) - 1 µL

    • Vaccinia Capping Enzyme (10 U/µL) - 1 µL

  • Incubation: Mix gently and incubate at 37°C for 60-120 minutes. For potentially problematic transcripts, extend the incubation to 3 hours.

  • Purification: Purify the capped RNA using an appropriate RNA cleanup kit or phenol:chloroform extraction followed by ethanol precipitation.

Protocol 2: Co-transcriptional Capping using a Cap Analog
  • Template Preparation: Linearize the DNA template containing the gene of interest downstream of a T7 promoter. Ensure the promoter sequence is compatible with the chosen cap analog if necessary.

  • IVT Reaction Setup: Assemble the in vitro transcription reaction on ice. A typical 20 µL reaction might include:

    • RNase-free water to 20 µL

    • 10X Transcription Buffer - 2 µL

    • 100 mM ATP - 2 µL

    • 100 mM CTP - 2 µL

    • 100 mM UTP - 2 µL

    • 100 mM GTP - 0.5 µL

    • 2'-O-propargyl adenosine containing cap analog (e.g., 20 mM) - 2 µL

    • Linearized DNA template (0.5-1.0 µg) - X µL

    • RNase Inhibitor (40 U/µL) - 1 µL

    • T7 RNA Polymerase - 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the capped RNA using an appropriate RNA cleanup kit or lithium chloride precipitation.

Visualizations

Post_Transcriptional_Capping_Workflow cluster_0 In Vitro Transcription cluster_1 Post-Transcriptional Capping IVT IVT Reaction Uncapped_RNA 5'-ppp-RNA (with 2'-O-propargyl-A) IVT->Uncapped_RNA Transcription Capping_Reaction Capping Reaction (VCE, GTP, SAM) Uncapped_RNA->Capping_Reaction Input RNA Purification RNA Purification Uncapped_RNA->Purification Optional Purification Capped_RNA Cap-0-RNA (m7Gppp-RNA) Capping_Reaction->Capped_RNA Capping Purification_Final Purified Capped RNA Capped_RNA->Purification_Final Final Purification

Caption: Workflow for post-transcriptional capping of RNA.

Co_Transcriptional_Capping_Workflow DNA_Template Linearized DNA Template IVT_Capping Co-transcriptional Capping Reaction (T7 Pol, NTPs, Cap Analog) DNA_Template->IVT_Capping Mixed_RNA Mixture of Capped and Uncapped RNA IVT_Capping->Mixed_RNA DNase_Treatment DNase I Treatment Mixed_RNA->DNase_Treatment Purification RNA Purification DNase_Treatment->Purification Final_Product Purified Capped RNA Purification->Final_Product

Caption: Workflow for co-transcriptional capping of RNA.

Troubleshooting_Logic cluster_Post_Tx Troubleshooting Post-Transcriptional Capping cluster_Co_Tx Troubleshooting Co-Transcriptional Capping Start Incomplete Capping of 2'-O-propargyl-A RNA Method Which capping method? Start->Method Post_Tx Post-Transcriptional (Vaccinia) Method->Post_Tx Post-Tx Co_Tx Co-Transcriptional Method->Co_Tx Co-Tx Check_Structure Denature RNA (Heat & Cool) Post_Tx->Check_Structure Check_Ratio Optimize Cap:GTP ratio Co_Tx->Check_Ratio Optimize_Enzyme Increase VCE concentration Check_Structure->Optimize_Enzyme Optimize_Time Extend reaction time Optimize_Enzyme->Optimize_Time Purify_Input Purify IVT product Optimize_Time->Purify_Input Result Improved Capping Efficiency Purify_Input->Result Check_Promoter Verify/modify promoter sequence Check_Ratio->Check_Promoter Check_Polymerase Use engineered T7 Polymerase Check_Promoter->Check_Polymerase Check_Polymerase->Result

Caption: Logical workflow for troubleshooting incomplete capping.

References

Addressing low yield in the synthesis of long, modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the synthesis of long or modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the yield of long oligonucleotide synthesis?

A1: The primary factor is the stepwise coupling efficiency. For a 70-mer oligonucleotide, a coupling efficiency of 99% results in a theoretical maximum yield of only 50%.[1][2] A decrease to 98% efficiency drops the maximum yield to a mere 25%.[1][2] Therefore, maintaining the highest possible coupling efficiency at each step is critical for synthesizing long oligonucleotides.

Q2: How do chemical modifications impact the synthesis and yield of oligonucleotides?

A2: Chemical modifications can significantly impact synthesis by altering the stability, solubility, and reactivity of the oligonucleotide. Some modifications are not stable under standard deprotection conditions, requiring milder and often less efficient protocols that can lead to lower yields.[1][3] Additionally, modified phosphoramidites may exhibit lower coupling efficiencies, further reducing the overall yield.[1][2] The introduction of modifications can also complicate purification, leading to product loss.[1]

Q3: What are the common side reactions that reduce the yield and purity of long oligonucleotides?

A3: Besides incomplete coupling, key side reactions include:

  • Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond of purine bases (adenine and guanine), creating apurinic sites that are subsequently cleaved, resulting in chain truncation.[4][5]

  • Oxidation: The phosphite triester intermediate is sensitive to oxidation, and incomplete or improper oxidation can lead to strand cleavage.

  • Formation of N-1 deletion sequences: Inefficient capping of unreacted 5'-hydroxyl groups can lead to the synthesis of oligonucleotides missing a single nucleotide (N-1).

Q4: Which solid support is recommended for synthesizing long oligonucleotides?

A4: Controlled Pore Glass (CPG) with a larger pore size (e.g., 1000 Å or 2000 Å) is recommended for synthesizing longer oligonucleotides (over 40 bases).[4][6] Larger pores prevent steric hindrance as the oligonucleotide chain grows, ensuring that reagents can efficiently reach the growing chain.[6][7] For very long oligonucleotides, non-porous surface supports like glass beads are being explored to further reduce steric hindrance.[7]

Q5: What is the most effective method for purifying long, modified oligonucleotides?

A5: For long oligonucleotides (40-150 bases), reversed-phase high-performance liquid chromatography (RP-HPLC) with the 5'-DMT group left on ("trityl-on" purification) is highly effective.[8][9] The hydrophobic DMT group allows for excellent separation of the full-length product from shorter, "trityl-off" failure sequences. Anion-exchange HPLC is also a valuable technique for purifying long oligonucleotides, especially those with significant secondary structure.[8]

Troubleshooting Guides

Issue 1: Low Overall Yield of a Long Oligonucleotide (>70 bases)

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Coupling Efficiency - Ensure all reagents, especially phosphoramidites and activator (e.g., tetrazole), are fresh and anhydrous.[1][2] - Increase the coupling time to ensure the reaction goes to completion. - Check the flow rates and calibration of the DNA synthesizer.[10]
Steric Hindrance on Solid Support - Use a solid support with a larger pore size (e.g., CPG 1000Å or 2000Å).[4][6] - Consider using a lower loading density support to increase the distance between growing chains.[7]
Depurination - Use a milder deblocking agent than trichloroacetic acid (TCA), such as 3% dichloroacetic acid (DCA) in dichloromethane, to minimize depurination.[4] - Minimize the total time the oligonucleotide is exposed to acidic conditions.[7]
Inefficient Capping - Verify the freshness and concentration of capping reagents (acetic anhydride and N-methylimidazole). - Ensure complete delivery of capping reagents during the synthesis cycle.[10]
Issue 2: Presence of Multiple Peaks/Bands During Analysis (HPLC/PAGE) of a Modified Oligonucleotide

Possible Causes & Solutions

CauseRecommended Action
Incomplete Deprotection of Modifying Groups - Review the recommended deprotection conditions for the specific modification. Some modifications require extended or alternative deprotection steps.[1][11] - For base-labile modifications, use milder deprotection reagents like gaseous ammonia or ammonium hydroxide/methylamine mixtures.[12]
Degradation of Modification During Synthesis/Deprotection - Some modifications, particularly fluorescent dyes, are sensitive to standard deprotection conditions.[1][3] - Introduce sensitive modifications post-synthetically via an amino or thiol linker.[13]
Side Reactions with the Modification - Certain modifications can undergo side reactions, such as transamination of N4-benzoyl cytidine with ethylenediamine.[11] - Investigate alternative protecting group strategies for the modified base.
Formation of Phosphodiester Bond Isomers (for RNA synthesis) - During deprotection of 2'-hydroxyl protecting groups (e.g., TBDMS), premature partial removal can lead to 2'-3' phosphodiester bond migration. - Use a fluoride source with carefully controlled water content for desilylation.[11]

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield

Oligonucleotide LengthCoupling Efficiency: 99.5%Coupling Efficiency: 99.0%Coupling Efficiency: 98.0%
30-mer 86.5%74.5%55.5%
50-mer 78.2%61.0%36.4%
70-mer 70.5%49.5%24.5%
100-mer 60.6%36.6%13.3%
150-mer 47.5%22.2%4.8%
Data derived from the formula: Yield = (Coupling Efficiency)^(Number of Couplings)

Table 2: Recommended CPG Pore Size for Oligonucleotide Length

Oligonucleotide LengthRecommended CPG Pore Size
Up to 50 bases500 Å
50 - 80 bases1000 Å
80 - 120 bases1500 Å
Over 120 bases2000 Å - 3000 Å
Source: Based on information from various suppliers and literature.[4][6]

Experimental Protocols

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
  • Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using a solution of a mild acid, typically 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the next coupling step.

  • Coupling: The next phosphoramidite monomer, activated by a weak acid such as tetrazole or a derivative, is added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: To prevent the synthesis of failure sequences (n-1), any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride and N-methylimidazole. This renders them unreactive for subsequent coupling steps.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.

  • Cycle Repetition: Steps 1-4 are repeated until all desired nucleotides have been added to the sequence.

Protocol 2: Trityl-On Reversed-Phase HPLC Purification
  • Oligonucleotide Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine. The 5'-DMT group is left intact.

  • Sample Preparation: The crude deprotected oligonucleotide solution is dried down and then redissolved in a suitable aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA).

  • HPLC Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in acetonitrile.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is run to elute the oligonucleotides. The hydrophobic, DMT-containing, full-length oligonucleotide will be retained more strongly on the column and elute later than the "trityl-off" failure sequences.

  • Fraction Collection: The peak corresponding to the DMT-on product is collected.

  • Detritylation: The collected fraction is treated with an acid, such as 80% acetic acid, to remove the DMT group.

  • Desalting: The final purified oligonucleotide is desalted using a method like size-exclusion chromatography or ethanol precipitation to remove the HPLC buffer salts.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing start Start Synthesis (Nucleoside on CPG) detritylation 1. Detritylation (DCA) start->detritylation coupling 2. Coupling (Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation repeat Repeat Cycle (n-1 times) oxidation->repeat repeat->detritylation Next Nucleotide end_synthesis Completed Sequence (DMT-On) repeat->end_synthesis Final Nucleotide cleavage Cleavage & Deprotection (Ammonium Hydroxide) end_synthesis->cleavage purification Trityl-On RP-HPLC Purification cleavage->purification final_detritylation Final Detritylation (Acetic Acid) purification->final_detritylation desalting Desalting final_detritylation->desalting final_product Pure, Full-Length Oligonucleotide desalting->final_product troubleshooting_low_yield start Low Yield of Long Oligonucleotide cause1 Suboptimal Coupling? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Depurination? start->cause3 cause4 Poor Capping? start->cause4 solution1 Use Fresh/Anhydrous Reagents Increase Coupling Time cause1->solution1 solution2 Use Larger Pore CPG (1000Å+) Lower Loading Density cause2->solution2 solution3 Use Milder Deblocking Agent (e.g., DCA) cause3->solution3 solution4 Check Capping Reagents & Synthesizer Delivery cause4->solution4

References

Validation & Comparative

Unveiling the Structure: A Comparative Guide to the Mass Spectrometry Characterization of 2'-O-propargyl Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analysis of modified ribonucleic acids (RNA), this guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization of 2'-O-propargyl modified RNA. We delve into detailed experimental protocols, present comparative data, and explore alternative analytical methodologies, offering a valuable resource for selecting the optimal strategy for your research needs.

The 2'-O-propargyl modification, which introduces a reactive alkyne group onto the ribose sugar of an RNA molecule, has emerged as a powerful tool in chemical biology and drug development. This functional group enables "click" chemistry reactions, facilitating the attachment of various moieties for visualization, purification, and therapeutic applications. Accurate and robust characterization of this modification is paramount to ensure the integrity and functionality of the modified RNA. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity in determining the precise mass and location of the modification.

Mass Spectrometry-Based Characterization: A Detailed Workflow

Mass spectrometry, coupled with liquid chromatography (LC-MS), provides a powerful platform for the detailed analysis of 2'-O-propargyl modified RNA. The general workflow involves enzymatic digestion of the RNA into smaller fragments (oligonucleotides) or individual nucleosides, followed by their separation and subsequent analysis by the mass spectrometer.

Mass_Spectrometry_Workflow_for_2_O_propargyl_RNA cluster_Sample_Prep Sample Preparation cluster_LC_Separation Liquid Chromatography cluster_MS_Analysis Mass Spectrometry cluster_Data_Analysis Data Analysis RNA_Sample 2'-O-propargyl Modified RNA Sample Enzymatic_Digestion Enzymatic Digestion (e.g., RNase T1, RNase A) RNA_Sample->Enzymatic_Digestion Digestion LC_Column Reverse-Phase LC Column Enzymatic_Digestion->LC_Column Injection ESI_Source Electrospray Ionization (ESI) LC_Column->ESI_Source Elution Mass_Analyzer Mass Analyzer (e.g., Orbitrap, Q-TOF) ESI_Source->Mass_Analyzer Ionization MS1_Scan MS1 Scan (Intact Mass) Mass_Analyzer->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Precursor Selection Sequence_Confirmation Sequence Confirmation & Modification Localization MS2_Scan->Sequence_Confirmation Comparison_of_Methods MS Mass Spectrometry NMR NMR Spectroscopy MS->NMR Complementary Structural Info Click_Chemistry Click Chemistry Assays MS->Click_Chemistry Confirms Reactivity NMR->Click_Chemistry Validates Modification for Labeling

2'-O-Propargyl Modification: A Head-to-Head Comparison of Nuclease Resistance with Unmodified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical parameter influencing their therapeutic efficacy. Unmodified RNA is notoriously susceptible to degradation by nucleases, limiting its in vivo applications. Chemical modifications, such as those at the 2'-position of the ribose sugar, are employed to enhance stability. This guide provides an objective comparison of the nuclease resistance of 2'-O-propargyl modified oligonucleotides versus unmodified RNA, supported by experimental data and detailed methodologies.

The 2'-O-propargyl modification, a small, alkyne-containing group, is a subject of growing interest for its potential to not only enhance nuclease resistance but also to serve as a versatile handle for post-synthesis "click" chemistry conjugation. While direct, side-by-side quantitative data on the nuclease resistance of 2'-O-propargyl modified oligonucleotides compared to unmodified RNA is not extensively documented in publicly available literature, the well-established principles of 2'-O-alkylation provide a strong basis for inferring its stabilizing effects. Generally, 2'-O-alkyl modifications significantly increase the stability of oligonucleotides against nuclease degradation.

Quantitative Comparison of Nuclease Resistance

To illustrate the impact of 2'-O-alkylation on nuclease resistance, this section presents a summary of the stability of unmodified RNA and, as a well-documented surrogate for 2'-O-alkyl modifications, 2'-O-methyl modified RNA. The stability of 2'-O-propargyl modified oligonucleotides is described qualitatively based on available literature.

Oligonucleotide TypeModificationHalf-life in SerumNuclease Resistance
Unmodified RNA NoneMinutesVery Low
2'-O-Methyl Modified RNA Methyl group at the 2'-hydroxyl positionHours to DaysHigh
2'-O-Propargyl Modified RNA Propargyl group at the 2'-hydroxyl positionExpected to be significantly longer than unmodified RNAExpected to be High

Experimental Protocols

A standard method to assess the nuclease resistance of modified oligonucleotides involves incubation in serum followed by analysis of the oligonucleotide's integrity over time.

Serum Stability Assay Protocol
  • Oligonucleotide Preparation:

    • Synthesize and purify the 2'-O-propargyl modified and unmodified RNA oligonucleotides of the same sequence.

    • Quantify the concentration of each oligonucleotide solution using UV-Vis spectrophotometry at 260 nm.

  • Incubation with Serum:

    • Prepare reaction mixtures by adding a fixed amount of each oligonucleotide (e.g., 1-5 µM final concentration) to a solution containing a high percentage of fetal bovine serum (FBS) or human serum (e.g., 50-90%).

    • Incubate the reaction mixtures at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), withdraw aliquots from each reaction mixture.

    • Immediately quench the nuclease activity in the collected aliquots by adding a solution containing a strong denaturant and a chelating agent (e.g., formamide with EDTA) and flash-freezing in liquid nitrogen.

  • Analysis of Degradation:

    • Analyze the integrity of the oligonucleotides in the collected samples using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Stain the gel with a fluorescent dye that binds to nucleic acids (e.g., SYBR Gold).

    • Visualize the bands under a gel documentation system. The intensity of the full-length oligonucleotide band at each time point is quantified.

  • Data Analysis:

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero-time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t1/2) of each oligonucleotide.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the nuclease resistance of modified and unmodified oligonucleotides.

Nuclease_Resistance_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oligo_Prep Oligonucleotide Preparation (Modified & Unmodified) Incubation Incubation at 37°C Oligo_Prep->Incubation Serum_Prep Serum Preparation Serum_Prep->Incubation Sampling Time-Course Sampling Incubation->Sampling PAGE Denaturing PAGE Sampling->PAGE Quant Gel Quantification PAGE->Quant Data_Analysis Data Analysis (Half-life Calculation) Quant->Data_Analysis

Caption: Experimental workflow for nuclease resistance assay.

Unveiling the Thermal Stability of 2'-O-Propargyl Adenosine in Nucleic Acid Duplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the thermal stability of modified oligonucleotides is a critical parameter influencing their efficacy and specificity. This guide provides a comparative analysis of the thermal stability (Tm) of duplexes containing 2'-O-propargyl adenosine and other common 2'-O-modifications, supported by experimental data and detailed protocols.

The modification of oligonucleotides at the 2'-position of the ribose sugar is a widely adopted strategy to enhance their therapeutic properties, including nuclease resistance and binding affinity. The 2'-O-propargyl group, with its terminal alkyne, offers the dual benefit of potentially modulating duplex stability while also providing a "clickable" handle for post-synthetic functionalization. Understanding its impact on the thermal stability of DNA and RNA duplexes is crucial for the rational design of novel therapeutic and diagnostic agents.

Comparative Thermal Stability of 2'-O-Modified Duplexes

The introduction of a 2'-O-propargyl modification to an adenosine nucleotide has been shown to increase the thermal stability of RNA:RNA duplexes. While specific quantitative data for the change in melting temperature (ΔTm) per 2'-O-propargyl adenosine modification is not extensively documented in publicly available literature, studies on fully modified 2'-O-propargyl oligoribonucleotides have demonstrated a stabilizing effect when hybridized with a complementary RNA strand[1]. In contrast, when a DNA strand is modified with 2'-O-propargyl groups, it can lead to a slight destabilization upon hybridization with a complementary DNA strand[1].

For a comprehensive comparison, the following table summarizes the reported effects of various common 2'-O-modifications on the thermal stability of nucleic acid duplexes.

ModificationDuplex TypeAverage ΔTm per Modification (°C)Reference
2'-O-Methyl (2'-OMe)DNA:RNA+1.3[2]
2'-O-Ethyl (2'-OEt)DNA:RNA+0.7[2]
2'-O-Propyl (2'-OPr)DNA:RNA+0.3[2]
2'-O-Butyl (2'-OBu)DNA:RNA-0.3[2]
2'-O-Pentyl (2'-OPent)DNA:RNA-0.8[2]
2'-O-Nonyl (2'-ONon)DNA:RNA-2.0[2]
2'-Fluoro (2'-F)DNA:DNA+1.3[3]
2'-O-Methoxyethyl (MOE)RNA:RNA(Uridine modification) +2.9 (approx.)

Note: The ΔTm values can be sequence-dependent. The data presented is an average from the cited studies.

The trend observed for the 2'-O-alkyl series indicates that smaller substituents, such as methyl and ethyl, generally confer greater stability to DNA:RNA duplexes, while larger alkyl groups tend to be destabilizing[2]. This is attributed to a combination of factors including the pre-organization of the sugar pucker into an A-form geometry, which is favorable for RNA duplexes, and potential steric hindrance from bulkier groups.

Experimental Protocol: Thermal Melting (Tm) Analysis

The thermal stability of oligonucleotide duplexes is determined by measuring the melting temperature (Tm), the temperature at which 50% of the duplex molecules dissociate into single strands. A common and reliable method for Tm determination is UV-Vis spectrophotometry.

Objective: To determine the melting temperature (Tm) of a duplex containing a 2'-O-modified oligonucleotide.

Materials:

  • UV-Vis spectrophotometer with a temperature controller (e.g., Peltier)

  • Quartz cuvettes (1 cm path length)

  • Modified and complementary unmodified oligonucleotides

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Determine the exact concentration by measuring the absorbance at 260 nm (A260) at a high temperature (e.g., 85°C) to ensure the strands are fully melted.

  • Duplex Annealing:

    • In a microcentrifuge tube, mix equimolar amounts of the modified oligonucleotide and its complementary strand.

    • Add the appropriate volume of melting buffer to achieve the desired final oligonucleotide concentration (typically 1-5 µM).

    • Heat the mixture to 95°C for 5 minutes to dissociate any pre-existing secondary structures.

    • Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.

  • UV-Vis Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program a temperature ramp, for example, from 20°C to 95°C with a heating rate of 0.5°C or 1°C per minute.

  • Data Acquisition:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled cell holder.

    • Blank the spectrophotometer with the melting buffer at the starting temperature.

    • Initiate the temperature ramp and record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.

Experimental Workflow

The following diagram illustrates the key steps involved in the thermal stability analysis of modified oligonucleotide duplexes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Tm Measurement cluster_data Data Processing prep_oligo Oligonucleotide Quantification & Dilution anneal Duplex Annealing (Heating & Slow Cooling) prep_oligo->anneal Equimolar mixing spectro UV-Vis Spectrophotometer Setup anneal->spectro Sample Loading melt Absorbance Measurement (Temperature Ramp) spectro->melt plot Generate Melting Curve melt->plot Data Output calc Calculate Tm (First Derivative) plot->calc

Workflow for Tm analysis of modified duplexes.

Conclusion

The thermal stability of oligonucleotide duplexes is a critical parameter that is significantly influenced by 2'-O-modifications. While smaller 2'-O-alkyl groups like methyl and ethyl generally enhance duplex stability, the effect of the 2'-O-propargyl group appears to be context-dependent, offering a stabilizing effect in RNA:RNA duplexes. This unique characteristic, combined with its utility in "click" chemistry, makes 2'-O-propargyl adenosine a valuable modification for the development of sophisticated nucleic acid-based tools and therapeutics. Further quantitative studies are warranted to fully elucidate the thermodynamic contributions of this modification in various duplex contexts.

References

Evaluating the In Vivo Biocompatibility of Triazole Linkages from Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linkage chemistry is a critical determinant of a bioconjugate's in vivo performance. The advent of "click chemistry," particularly the formation of 1,2,3-triazole linkages through azide-alkyne cycloaddition reactions, has provided a powerful tool for creating stable and specific bioconjugates. This guide offers an objective comparison of the in vivo biocompatibility of triazole linkages derived from the two main forms of this chemistry—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with other common bioconjugation linkages.

The 1,2,3-triazole ring is recognized for its exceptional stability, rendering it an excellent linker in drug development and other biomedical applications.[1] This stability is a key advantage of using click chemistry for bioconjugation.[1] The triazole linkage is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions, a significant improvement over more labile linkages like esters.[1]

Comparative Analysis of Biocompatibility

A thorough evaluation of a linker's biocompatibility hinges on three key pillars: cytotoxicity, immunogenicity, and in vivo stability. This section provides a comparative analysis of triazole linkages against other common conjugation chemistries in these three areas.

Cytotoxicity

The cytotoxicity of the linkage chemistry is a primary concern for in vivo applications. Here, a clear distinction emerges between the two main forms of click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While a highly efficient reaction, the requirement of a copper(I) catalyst raises significant cytotoxicity concerns. Free copper ions can be toxic to cells, limiting the widespread in vivo use of CuAAC without the use of specialized ligands to chelate the copper and mitigate its toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed to address the cytotoxicity of CuAAC, SPAAC is a copper-free click chemistry that relies on the inherent strain of cyclooctyne reagents to react with azides. This catalyst-free approach is considered highly biocompatible and is the preferred method for in vivo studies and live-cell imaging.[2]

The following table summarizes available cytotoxicity data for compounds containing triazole linkages. It is important to note that the cytotoxicity of a bioconjugate is influenced by the entire molecule, not just the linker.

Compound ClassCell LineIC50 (µM)Reference
β-keto-1,2,3-triazole derivativesMCF-7 (breast cancer)39.3 - >54.6[3]
1,2,3-triazole linked ciprofloxacin-chalconesHCT116 (colon cancer)2.53 - 8.67[4]
1,2,3-triazole linked ciprofloxacin-chalconesHEK293 (non-cancerous)0.65 - 10.16[4]
4-amino-1,2,3-triazole derivativeRecombinant human IDO10.023[5]
1,2,3-triazole-fused spirochromenesM. tuberculosis H37Rv4 - 9[5]
Immunogenicity

The immunogenicity of a bioconjugate—its potential to elicit an immune response—is a complex issue influenced by the protein, the payload, and the linker. The linker can act as a hapten, a small molecule that can induce an immune response when attached to a larger carrier molecule like a protein.

While extensive head-to-head comparative studies on the immunogenicity of different linkers are limited, some general principles have been established, particularly in the context of antibody-drug conjugates (ADCs). The chemical moiety of the linker itself can influence the antigenicity and immunogenicity of the conjugated protein.[6] For instance, constrained and aromatic linkers have been shown to induce higher levels of linker-specific antibodies compared to more flexible, non-aromatic linkers.[7]

Triazole rings, being rigid and aromatic, have the potential to be immunogenic. However, their small size and stability may mitigate this risk. To date, there is a lack of substantial evidence in the literature to suggest that the triazole linkage is significantly more immunogenic than other commonly used stable linkers. Further research is needed to provide a quantitative comparison of the immunogenic potential of triazole linkages versus other chemistries like thioether (from maleimide conjugation) or amide bonds.

When evaluating immunogenicity, a key aspect is the measurement of pro-inflammatory cytokines. Some studies have investigated the effect of triazole-containing compounds on cytokine production. For instance, certain 1,2,4-triazole derivatives have been shown to inhibit the production of TNF-α and other pro-inflammatory cytokines in vivo.[8][9] One study on benzoxazolinone-based 1,2,3-triazoles showed significant inhibition of TNF-α.[10] However, these studies focus on the pharmacological effect of the triazole-containing molecule itself, rather than the immunogenicity of the triazole linkage in a bioconjugate context.

In Vivo Stability

The stability of the linker is paramount for ensuring that the bioconjugate reaches its target and releases its payload in a controlled manner. The 1,2,3-triazole linkage is widely regarded as highly stable and resistant to enzymatic and chemical degradation.[11]

Comparison with Amide Bonds: Several studies have directly compared the in vivo stability of peptides containing a triazole linkage as an amide bond isostere. In one study, replacing an amide bond with a 1,4-disubstituted 1,2,3-triazole in a bombesin analogue resulted in a significant increase in in-vitro blood serum stability, with 75% of the peptidomimetic remaining intact after 48 hours compared to 65% of the native peptide.[12] Another study on a somatostatin-14 analog also demonstrated improved in vivo stability with an amide-to-triazole substitution.[13]

Comparison with Other Linkages: While direct quantitative comparisons are scarce, the stability of the triazole linkage is generally considered superior to more labile linkages such as esters and hydrazones. The thioether bond formed from maleimide chemistry is generally stable, but the succinimide ring can undergo hydrolysis or a retro-Michael reaction, leading to premature payload release.[11]

The following table provides a qualitative and quantitative comparison of the in vivo stability of different linkage types.

Linkage TypeFormation ChemistryIn Vivo StabilityQuantitative Data (Example)Reference
Triazole CuAAC or SPAACHigh75% of a triazole-containing peptide remained intact in blood serum after 48 hours.[12]
AmidePeptide synthesisModerate (susceptible to proteases)65% of the corresponding native peptide remained intact in blood serum after 48 hours.[12]
ThioetherThiol-maleimideModerate (potential for retro-Michael reaction)N/A[11]
EsterCarboxylic acid + alcoholLow (susceptible to esterases)N/A[1]
HydrazoneHydrazine + aldehyde/ketonepH-sensitive (cleavable at acidic pH)N/A[11]

Experimental Protocols

To aid researchers in their evaluation of triazole linkage biocompatibility, this section provides detailed methodologies for key in vitro and in vivo assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the triazole-linked compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunogenicity Assessment: Cytokine ELISA

An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in the serum of animals treated with the bioconjugate.

Protocol:

  • Animal Treatment: Administer the triazole-linked bioconjugate, a control bioconjugate with a different linker, and a vehicle control to groups of mice.

  • Sample Collection: Collect blood samples at various time points (e.g., 2, 6, 24 hours) after administration and prepare serum.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add serum samples and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the serum samples.

In Vivo Stability Assessment: LC-MS/MS Analysis of Plasma Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to quantify the amount of intact bioconjugate in plasma over time.

Protocol:

  • Animal Dosing: Administer the bioconjugate to animals (e.g., mice or rats) via intravenous injection.

  • Plasma Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Centrifuge to obtain plasma.

  • Sample Preparation:

    • Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Immunocapture (for ADCs): Use an anti-idiotypic antibody or target antigen immobilized on beads to capture the ADC from the plasma.

  • Enzymatic Digestion (Optional): For ADCs, the captured conjugate can be digested with an enzyme like papain or IdeS to generate smaller fragments for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable chromatography method to separate the intact bioconjugate or its fragments from other plasma components.

    • Employ multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect and quantify the parent molecule or a signature peptide/fragment.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the bioconjugate.

    • Quantify the concentration of the intact bioconjugate in the plasma samples at each time point.

    • Plot the concentration-time profile and calculate pharmacokinetic parameters such as half-life (t½).

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

CuAAC_vs_SPAAC cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide_Cu Azide Copper_Catalyst Copper(I) Catalyst Azide_Cu->Copper_Catalyst Activation Alkyne_Cu Terminal Alkyne Alkyne_Cu->Copper_Catalyst Triazole_Cu 1,4-disubstituted Triazole Copper_Catalyst->Triazole_Cu Biocompatibility Biocompatibility Triazole_Cu->Biocompatibility Lower (Copper Cytotoxicity) Azide_SP Azide Triazole_SP 1,4- and 1,5-disubstituted Triazole Mixture Azide_SP->Triazole_SP Strained_Alkyne Strained Alkyne (e.g., Cyclooctyne) Strained_Alkyne->Triazole_SP Strain Release Triazole_SP->Biocompatibility Higher (Copper-Free)

Comparison of CuAAC and SPAAC Click Chemistry.

Biocompatibility_Evaluation Triazole_Linkage Triazole Linkage (from Click Chemistry) Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Triazole_Linkage->Cytotoxicity Immunogenicity Immunogenicity Assessment (e.g., Cytokine ELISA) Triazole_Linkage->Immunogenicity InVivo_Stability In Vivo Stability Assessment (e.g., LC-MS/MS) Triazole_Linkage->InVivo_Stability Cell_Viability Cell Viability (IC50) Cytotoxicity->Cell_Viability Measures Immune_Response Cytokine Levels (e.g., TNF-α, IL-6) Immunogenicity->Immune_Response Measures Half_Life Bioconjugate Half-life (t½) InVivo_Stability->Half_Life Measures

References

Performance comparison of different protecting groups for adenosine in alkyne-modified oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of alkyne-modified oligonucleotides is crucial for applications in bioconjugation, diagnostics, and therapeutics. A key determinant of success in this process is the selection of the appropriate N6-protecting group for the adenosine phosphoramidite. This guide provides a comprehensive comparison of commonly used protecting groups, supported by experimental data, to aid in the selection of the optimal group for your specific needs.

The choice of a protecting group for adenosine impacts several critical aspects of oligonucleotide synthesis, including coupling efficiency, deprotection conditions, and the stability of the alkyne modification itself. This comparison focuses on three widely used N6-adenosine protecting groups: the standard Benzoyl (Bz), the mild Phenoxyacetyl (Pac), and the fast-deprotecting N,N-dimethylformamidine (dmf).

Performance Comparison at a Glance

Protecting GroupCoupling EfficiencyDeprotection ConditionsAlkyne StabilityOverall YieldKey AdvantagesKey Disadvantages
Benzoyl (Bz) High (>98%)Harsh: Conc. NH4OH, 55°C, 8-16 hGenerally good, but prolonged harsh conditions can be a concern.GoodCost-effective, well-established.Harsh deprotection can damage sensitive modifications.
Phenoxyacetyl (Pac) High (>98%)Mild: e.g., 0.05 M K2CO3 in MeOH, RT, 4 h; or NH4OH, RT, 2-4 hExcellentVery GoodPreserves sensitive modifications and labels.Higher cost of the phosphoramidite.
N,N-dimethylformamidine (dmf) High (>98%)Fast: NH4OH/Methylamine (AMA), 65°C, 10 minGoodGoodRapid deprotection significantly shortens synthesis time.Potential for side reactions if not used with appropriate capping reagents.

In-Depth Analysis of Protecting Groups

N6-Benzoyl (Bz) Adenosine

The benzoyl group is the traditional and most widely used protecting group for adenosine due to its high stability during the phosphoramidite coupling cycles and its cost-effectiveness.

Performance:

  • Coupling Efficiency: Typically high, exceeding 98% under standard automated synthesis conditions.

  • Deprotection: Requires relatively harsh conditions, typically treatment with concentrated ammonium hydroxide at elevated temperatures (55°C) for an extended period (8-16 hours) to ensure complete removal.

  • Alkyne Stability: While terminal alkynes are generally stable, prolonged exposure to harsh basic conditions can potentially lead to side reactions or degradation, a concern especially for longer oligonucleotides or those with multiple modifications.[1]

N6-Phenoxyacetyl (Pac) Adenosine

The phenoxyacetyl group is categorized as a "mild" protecting group, designed for the synthesis of oligonucleotides containing sensitive functionalities that would not withstand the harsh deprotection conditions required for the benzoyl group.

Performance:

  • Coupling Efficiency: Comparable to the benzoyl group, with coupling efficiencies consistently above 98%.

  • Deprotection: Can be removed under significantly milder conditions. For instance, treatment with 0.05 M potassium carbonate in methanol at room temperature for 4 hours is effective.[2] Alternatively, deprotection with concentrated ammonium hydroxide can be completed at room temperature in a much shorter timeframe (2-4 hours) compared to the benzoyl group.[2]

  • Alkyne Stability: The mild deprotection conditions associated with the Pac group are highly advantageous for preserving the integrity of the alkyne modification, minimizing the risk of degradation.

N6-N,N-dimethylformamidine (dmf) Adenosine

The dimethylformamidine group is a "fast" deprotecting group, offering a significant reduction in the overall synthesis time.

Performance:

  • Coupling Efficiency: Excellent coupling efficiencies, typically greater than 98%, are achieved.

  • Deprotection: The dmf group is rapidly cleaved using a mixture of ammonium hydroxide and methylamine (AMA) at 65°C in as little as 10 minutes.[2]

  • Alkyne Stability: The short deprotection time is beneficial for maintaining the stability of the alkyne group.

Experimental Protocols

General Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of alkyne-modified oligonucleotides is typically performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry. The general cycle involves:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the phosphoramidite monomer (e.g., with tetrazole or a derivative) and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

  • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

This cycle is repeated until the desired sequence is assembled.

Deprotection Protocols

1. N6-Benzoyl (Bz) Protected Adenosine:

  • Reagent: Concentrated ammonium hydroxide (28-30%).

  • Procedure:

    • Cleave the oligonucleotide from the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.

    • Transfer the ammonia solution containing the oligonucleotide to a sealed vial.

    • Heat the vial at 55°C for 8-16 hours.

    • Cool the vial to room temperature and evaporate the ammonia to dryness.

2. N6-Phenoxyacetyl (Pac) Protected Adenosine (Mild Conditions):

  • Reagent: 0.05 M Potassium Carbonate in anhydrous Methanol.

  • Procedure:

    • Cleave the oligonucleotide from the solid support using the desired method (e.g., concentrated ammonium hydroxide at room temperature for 1-2 hours).

    • Evaporate the ammonia.

    • Add the potassium carbonate solution to the dried oligonucleotide.

    • Incubate at room temperature for 4 hours.

    • Neutralize the solution and desalt the oligonucleotide.

3. N6-N,N-dimethylformamidine (dmf) Protected Adenosine (Fast Deprotection):

  • Reagent: Ammonium hydroxide/40% Methylamine (AMA) 1:1 (v/v).

  • Procedure:

    • Add the AMA solution to the solid support containing the synthesized oligonucleotide.

    • Incubate at 65°C for 10 minutes.

    • Cool the vial and evaporate the AMA solution to dryness.

Logical Workflow for Selecting an Adenosine Protecting Group

The selection of an appropriate protecting group is a critical decision in the synthesis of alkyne-modified oligonucleotides. The following diagram illustrates a logical workflow to guide this choice based on key experimental considerations.

G start Start: Plan Alkyne-Modified Oligonucleotide Synthesis sensitive_mods Are other sensitive modifications or dyes present? start->sensitive_mods synthesis_speed Is rapid synthesis critical? sensitive_mods->synthesis_speed No pac Use N6-Phenoxyacetyl (Pac) - Mild deprotection preserves sensitive moieties. sensitive_mods->pac Yes cost_consideration Is cost the primary constraint? synthesis_speed->cost_consideration No dmf Use N6-N,N-dimethylformamidine (dmf) - Fast deprotection with AMA. synthesis_speed->dmf Yes bz Use N6-Benzoyl (Bz) - Standard, cost-effective option. cost_consideration->bz Yes cost_consideration->bz No (default) end Proceed with Synthesis pac->end dmf->end bz->end

Caption: Decision workflow for adenosine protecting group selection.

Conclusion

The optimal choice of an N6-adenosine protecting group for the synthesis of alkyne-modified oligonucleotides depends on a balance of factors including the presence of other sensitive modifications, the need for rapid synthesis, and cost considerations. For oligonucleotides with sensitive functionalities, the Phenoxyacetyl (Pac) group is the superior choice due to its mild deprotection conditions. When synthesis speed is the highest priority, the N,N-dimethylformamidine (dmf) group offers a significant advantage. The standard Benzoyl (Bz) group remains a reliable and cost-effective option for routine synthesis of alkyne-modified oligonucleotides that do not contain other sensitive moieties. Careful consideration of these factors will lead to higher yields and purity of the final product, enabling successful downstream applications.

References

A Comparative Guide to the Validation of Successful Click Conjugation for 2'-O-Propargyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules to oligonucleotides is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugating ligands to 2'-O-propargyl modified oligonucleotides against other common conjugation methods. Experimental data is presented to support the comparison, and detailed protocols are provided for key validation techniques.

The modification of oligonucleotides with various functional moieties such as fluorophores, peptides, or therapeutic agents is essential for enhancing their properties, including cellular uptake, stability, and target specificity.[1][2] The choice of conjugation chemistry is paramount to ensure high efficiency, yield, and purity of the final conjugate. This guide focuses on the validation of click chemistry, a popular method known for its high efficiency and specificity, and compares it with two other widely used techniques: N-hydroxysuccinimide (NHS) ester chemistry and maleimide-thiol coupling.[3][4][5]

Comparison of Oligonucleotide Conjugation Methods

The selection of a conjugation strategy depends on various factors, including the nature of the oligonucleotide and the ligand, desired yield, and the reaction conditions' compatibility with the biomolecules. The following table summarizes the key performance indicators for click chemistry, NHS ester, and maleimide conjugation methods based on available data.

FeatureClick Chemistry (CuAAC)NHS Ester ConjugationMaleimide-Thiol Conjugation
Reaction Principle Copper(I)-catalyzed cycloaddition between an azide and an alkyne.[6]Acylation of a primary amine by an NHS ester to form a stable amide bond.[3]Michael addition of a thiol to a maleimide to form a stable thioether bond.[4]
Typical Yield Generally high to quantitative.[6]Can be variable, often in the range of 70-90% for dye conjugation.[7]Generally high, but can be affected by thiol oxidation.
Reaction Speed Fast, can be complete within minutes to a few hours.[6][8]Typically 1-2 hours to overnight.[3][9]30 minutes to a few hours at room temperature, or overnight at 4°C.[10]
Specificity Highly specific and bio-orthogonal.[11]Selective for primary amines, but can have side reactions with other nucleophiles at higher pH.[3]Highly selective for thiols at pH 6.5-7.5.[10]
Key Advantages High efficiency, broad compatibility, and formation of a stable triazole linkage.[11]Simple and widely used for labeling with a variety of molecules.[3]High selectivity for thiols under mild conditions.[10]
Key Disadvantages Requires a copper catalyst which can be toxic to cells, though ligands can mitigate this.[6]NHS esters are susceptible to hydrolysis, requiring anhydrous conditions for storage and handling.[3]Thiols can form disulfide bonds, requiring a reduction step prior to conjugation. Maleimides can also hydrolyze at higher pH.[4]

Experimental Protocols

Accurate validation of conjugation success is crucial. The following are detailed methodologies for performing the conjugation reactions and subsequently analyzing the products.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a 2'-O-Propargyl Modified Oligonucleotide

This protocol describes the conjugation of an azide-containing molecule to a 2'-O-propargyl modified oligonucleotide.

Materials:

  • 2'-O-propargyl modified oligonucleotide

  • Azide-functionalized molecule (e.g., fluorescent dye, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS)

  • Nuclease-free water

  • Acetonitrile (optional, as a co-solvent)

Procedure:

  • Oligonucleotide Preparation: Dissolve the 2'-O-propargyl modified oligonucleotide in nuclease-free water or PBS to a final concentration of 100 µM.

  • Azide Preparation: Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO, water).

  • Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA ligand. A typical ratio is 1:5 (CuSO₄:THPTA).

  • Reaction Setup: In a microcentrifuge tube, combine the 2'-O-propargyl oligonucleotide solution and the azide-functionalized molecule (typically in 2-10 fold molar excess).

  • Initiation of Reaction: Add the CuSO₄/THPTA premix to the oligonucleotide/azide mixture. Immediately after, add a freshly prepared solution of sodium ascorbate to initiate the reaction. The final concentrations are typically in the range of 50 µM to 1 mM for copper and 5-10 mM for sodium ascorbate.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a light-sensitive molecule.

  • Purification: Purify the conjugated oligonucleotide using methods such as ethanol precipitation, size-exclusion chromatography (e.g., Glen Gel-Pak™), or HPLC to remove excess reagents and unconjugated starting materials.[3]

Protocol 2: NHS Ester Conjugation to an Amino-Modified Oligonucleotide

This protocol details the conjugation of an NHS ester-functionalized molecule to an oligonucleotide bearing a primary amine.

Materials:

  • Amino-modified oligonucleotide

  • NHS ester-functionalized molecule

  • Sodium bicarbonate or sodium borate buffer (pH 8.3-9.0)

  • Anhydrous DMSO or DMF

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the reaction buffer (e.g., 0.1 M sodium bicarbonate) to a desired concentration.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a small volume of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the NHS ester solution (typically 5-10 equivalents) to the oligonucleotide solution.

  • Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours or overnight on a rotator. Protect from light if necessary.[9]

  • Purification: Purify the conjugate using size-exclusion chromatography or ethanol precipitation to remove unreacted NHS ester and other small molecules.[3]

Protocol 3: Maleimide-Thiol Conjugation to a Thiol-Modified Oligonucleotide

This protocol outlines the conjugation of a maleimide-functionalized molecule to a thiol-modified oligonucleotide.

Materials:

  • Thiol-modified oligonucleotide

  • Maleimide-functionalized molecule

  • Degassed buffer (e.g., PBS, Tris, HEPES) at pH 6.5-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Anhydrous DMSO or DMF (if needed for maleimide solubility)

Procedure:

  • Oligonucleotide Reduction (if necessary): If the thiol-modified oligonucleotide has formed disulfide bonds, treat it with an excess of TCEP for approximately 20 minutes at room temperature to reduce the disulfides.

  • Oligonucleotide Preparation: Dissolve the reduced thiol-modified oligonucleotide in the degassed reaction buffer.

  • Maleimide Preparation: Dissolve the maleimide-functionalized molecule in a suitable solvent. For molecules with low aqueous solubility, use DMSO or DMF.

  • Conjugation Reaction: Add the maleimide solution (typically in 10-20 fold molar excess) to the oligonucleotide solution.[10]

  • Incubation: Mix thoroughly and incubate at room temperature for 30 minutes to 2 hours, or overnight at 4°C.[10]

  • Purification: Purify the conjugate using methods like gel filtration, HPLC, or electrophoresis to remove excess maleimide reagent and other byproducts.

Validation of Successful Conjugation

Multiple analytical techniques are employed to confirm the successful conjugation and to assess the purity of the final product.

Analytical TechniquePrincipleInformation Obtained
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Common methods include Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF).Confirms the covalent attachment of the ligand by detecting the expected mass increase of the oligonucleotide conjugate. Can also identify incomplete reactions and byproducts.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physical properties. Reversed-phase (RP-HPLC) separates based on hydrophobicity, while ion-exchange (IE-HPLC) separates based on charge.Assesses the purity of the conjugate by separating it from unreacted oligonucleotide and ligand. The retention time of the conjugate will differ from the starting materials.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.Can be used for purification and to confirm the formation of a larger conjugate molecule.
Polyacrylamide Gel Electrophoresis (PAGE) Separates molecules based on size and charge.A shift in the band migration of the oligonucleotide after conjugation indicates an increase in molecular weight, confirming successful conjugation.

Visualization of Experimental Workflow and Conjugation Comparison

To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).

G cluster_prep Preparation cluster_reaction Reaction cluster_validation Validation 2_O_Propargyl_Oligo 2'-O-Propargyl Oligo Reaction_Mix Combine Oligo & Ligand 2_O_Propargyl_Oligo->Reaction_Mix Azide_Ligand Azide Ligand Azide_Ligand->Reaction_Mix Catalyst_Premix CuSO4/THPTA Premix Initiation Add Catalyst & Reductant Catalyst_Premix->Initiation Reducing_Agent Sodium Ascorbate Reducing_Agent->Initiation Reaction_Mix->Initiation Incubation Incubate (RT, 1-4h) Initiation->Incubation Purification Purification (HPLC/SEC) Incubation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Validated Conjugate Analysis->Final_Product

Caption: Workflow for Click Conjugation Validation.

G Click_Chem Click Chemistry (CuAAC) Alkyne + Azide High Yield & Specificity Stable Triazole Linkage Conjugate_Click Conjugate Click_Chem:f2->Conjugate_Click Product NHS_Ester NHS Ester Chemistry Amine + NHS Ester Variable Yield Stable Amide Bond Conjugate_NHS Conjugate NHS_Ester:f2->Conjugate_NHS Product Maleimide Maleimide-Thiol Chemistry Thiol + Maleimide High Yield Stable Thioether Bond Conjugate_Maleimide Conjugate Maleimide:f2->Conjugate_Maleimide Product Oligonucleotide Modified Oligonucleotide Oligonucleotide->Click_Chem:f0 Oligonucleotide->NHS_Ester:f0 Oligonucleotide->Maleimide:f0

Caption: Comparison of Conjugation Chemistries.

References

Safety Operating Guide

Proper Disposal of 2'-O-Propargyl A(Bz)-3'-phosphoramidite: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and oligonucleotide synthesis, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2'-O-Propargyl A(Bz)-3'-phosphoramidite and associated waste streams. Adherence to these protocols is crucial for minimizing risks and meeting regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to handle the chemical in a safe environment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a laboratory coat to prevent skin and eye contact.[1][2]

  • Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

  • Spill Management: In the event of a spill, carefully sweep up the solid material to avoid creating dust and place it in a labeled container for disposal.[1][4] For liquid spills, absorb the material with an inert substance like vermiculite or sand, and collect the contaminated absorbent for disposal as hazardous waste.[1]

Waste Segregation and Collection

Proper segregation of waste at the source is critical for safe and compliant disposal. Never mix incompatible waste streams.

  • Solid Waste:

    • Unused/Expired Reagent: Collect any unused or expired this compound in its original container or a clearly labeled, sealed container designated for solid chemical waste.[1][5]

    • Contaminated Labware: Disposable items that have come into direct contact with the phosphoramidite, such as weighing papers, pipette tips, and gloves, should be collected in a separate, labeled container for solid hazardous waste.[1]

  • Liquid Waste:

    • Solvent Waste: During oligonucleotide synthesis, significant volumes of solvent waste, primarily acetonitrile, are generated.[6][7] This waste stream is flammable and hazardous and must be collected in a designated, properly labeled container for flammable liquid waste.

    • Aqueous Waste: Aqueous solutions containing residues from the synthesis process, such as those from cleavage and deprotection steps, should be collected separately.[8] This waste may contain hazardous organic fragments and should be treated as hazardous aqueous waste, subject to local regulations.[8] Do not pour any phosphoramidite-containing solutions down the drain.[1]

Step-by-Step Disposal Procedure
  • Identify and Characterize Waste: Determine the type of waste to be disposed of (solid reagent, contaminated materials, organic solvent waste, or aqueous waste).

  • Select Appropriate Waste Container: Choose a container that is compatible with the chemical waste. For flammable solvents, use a grounded solvent waste container. For solids and aqueous waste, use clearly labeled, leak-proof containers.

  • Label Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound solid waste," "Acetonitrile waste with traces of phosphoramidites").

  • Store Waste Safely: Store sealed waste containers in a designated satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[1][4]

  • Rinsing Empty Containers: A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice.[5] If the container held an acute hazardous waste, it may require triple rinsing, with the rinsate collected as hazardous waste.[5]

Quantitative Data Summary
ParameterValue/Information
CAS Number 171486-59-2[9]
Molecular Formula C50H54N7O8P[9]
Storage Condition -20°C[9][10]
Primary Associated Waste Acetonitrile (flammable, hazardous solvent)[6][7][11]
General Hazard Class While not always classified as hazardous under OSHA, phosphoramidites should be handled as potentially harmful substances causing skin, eye, and respiratory irritation.[1][3]
Disposal Route Via a licensed hazardous waste disposal facility.[1][12] Do not dispose of in regular trash or down the drain.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound and related waste.

G cluster_0 Waste Generation Point (Laboratory) cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A 2'-O-Propargyl A(Bz)-3'-phosphoramidite (Solid or in Solution) D Solid Hazardous Waste (Labeled Container) A->D Unused/Expired Reagent B Contaminated Materials (Gloves, Pipettes, etc.) B->D C Oligonucleotide Synthesis Process E Liquid Organic Waste (Acetonitrile, etc.) (Labeled Solvent Can) C->E F Liquid Aqueous Waste (Labeled Container) C->F G Store in Satellite Accumulation Area D->G E->G F->G H EHS Pickup G->H Schedule Pickup I Licensed Hazardous Waste Disposal H->I Compliant Transport

Caption: Workflow for the safe segregation and disposal of phosphoramidite waste.

References

Personal protective equipment for handling 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2'-O-Propargyl A(Bz)-3'-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of this reactive chemical.

Hazard Identification and Mitigation

This compound is a specialized chemical used in oligonucleotide synthesis.[][2] Its structure contains several reactive moieties that necessitate careful handling. The primary hazards are associated with the phosphoramidite group's sensitivity to air and moisture, and the toxicity and reactivity of the propargyl group.

ComponentHazardMitigation
Phosphoramidite Highly sensitive to moisture and oxidation.Handle under an inert, dry atmosphere (e.g., nitrogen or argon glovebox).[3] Use anhydrous solvents.[4]
Propargyl Group Toxic upon inhalation, ingestion, or skin absorption.[5] Flammable and highly reactive.[5]Wear appropriate personal protective equipment (PPE).[6] Work in a well-ventilated chemical fume hood.[7]
Benzoyl (Bz) Group A stable protecting group.[8] Deprotection requires handling of hazardous bases like ammonia or methylamine.[8]Follow standard procedures for handling corrosive bases during deprotection steps.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risks.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[9][10]Protects against splashes of the chemical and solvents, which can cause severe eye irritation or damage.[6]
Hand Protection Double-gloving: inner nitrile gloves with outer chemical-resistant gloves (e.g., neoprene).[9]Provides robust protection against skin absorption of this toxic compound.[5]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants.[10]Protects skin from accidental contact and offers a layer of protection from potential fire hazards due to flammable solvents.
Footwear Closed-toe, chemical-resistant shoes.[11]Prevents exposure from spills.
Respiratory Work in a certified chemical fume hood. A respirator may be required for emergency situations like spills.[12]The propargyl group is toxic if inhaled.[5] A fume hood provides necessary ventilation.[13]

Operational and Disposal Plans

Experimental Protocol: Handling and Usage
  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

    • Work must be performed in a glovebox or a chemical fume hood with an inert atmosphere.[3][9]

    • Use only anhydrous solvents, such as acetonitrile, for dissolution.[4] The water content should be less than 30 ppm.[4]

  • Handling:

    • The compound is typically stored at -20°C.[14][15] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

    • Use dry, airtight syringes or cannulas for transferring solutions.

    • Keep the container tightly sealed under an inert gas when not in use.

  • Storage:

    • Store the solid phosphoramidite at -20°C in a sealed container under a dry, inert atmosphere.[14][15]

    • Solutions of the phosphoramidite should be used fresh. If short-term storage is necessary, store in a tightly sealed container under inert gas at low temperature.

Disposal Plan: Chemical Inactivation and Waste Management

Unused or waste phosphoramidite must be chemically inactivated before disposal. Do not dispose of active phosphoramidite directly into waste containers.

  • Chemical Degradation:

    • The recommended method for disposal is a two-stage chemical degradation process involving hydrolysis followed by neutralization.[16]

    • Hydrolysis: In a designated flask within a fume hood, cautiously add the phosphoramidite waste to a 1M solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[16] This will hydrolyze the phosphoramidate bond. Allow the reaction to proceed for at least 24 hours to ensure complete degradation.[16]

  • Neutralization:

    • After hydrolysis, the solution will be acidic. Slowly add a 1M solution of a strong base, such as sodium hydroxide (NaOH), while monitoring the pH with indicator strips or a pH meter.[16]

    • Continue adding the base until the pH of the solution is within a neutral range of 6.0 to 8.0.[16]

  • Final Disposal:

    • Transfer the neutralized solution to a clearly labeled hazardous waste container.[16]

    • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[16]

ParameterValue/Instruction
Degradation Method Acid-catalyzed hydrolysis followed by neutralization.[16]
Acid for Hydrolysis 1 M HCl or H₂SO₄.[16]
Hydrolysis Time Minimum 24 hours.[16]
Base for Neutralization 1 M NaOH.[16]
Final pH Target 6.0 - 8.0.[16]

Workflow Visualization

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal Receive Receive & Verify Chemical Store Store at -20°C under Inert Gas Receive->Store PrepArea Prepare Inert Work Area (Glovebox/Fume Hood) Store->PrepArea Equilibrate Equilibrate to Room Temp in Desiccator PrepArea->Equilibrate Dissolve Dissolve in Anhydrous Solvent Equilibrate->Dissolve Use Use in Synthesis Dissolve->Use CollectWaste Collect Unused Reagent & Contaminated Materials Use->CollectWaste Hydrolysis Acid Hydrolysis (min. 24 hours) CollectWaste->Hydrolysis Neutralize Neutralize to pH 6.0-8.0 Hydrolysis->Neutralize Dispose Dispose as Hazardous Waste (via EHS) Neutralize->Dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.